Product packaging for Cefuroxime(Cat. No.:CAS No. 55268-75-2)

Cefuroxime

Cat. No.: B034974
CAS No.: 55268-75-2
M. Wt: 424.4 g/mol
InChI Key: JFPVXVDWJQMJEE-IZRZKJBUSA-N
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Description

Cefuroxime is a second-generation cephalosporin antibiotic esteemed in biomedical research for its beta-lactamase stability and broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary research value lies in its mechanism of action, where it potently inhibits bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to impaired peptidoglycan cross-linking and ultimately, bacterial cell lysis. This characteristic makes this compound an indispensable tool for studying bacterial resistance mechanisms, particularly the efficacy of beta-lactamase enzymes. Researchers utilize this compound in microbiological assays, antimicrobial susceptibility testing (AST), and in vitro models to investigate the pharmacodynamics of cephalosporins. Furthermore, it serves as a critical reference standard in the development of novel antibacterial agents and combination therapies aimed at overcoming multidrug-resistant pathogens. Supplied with detailed analytical documentation, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) data, our high-purity this compound ensures reproducible and reliable results for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N4O8S B034974 Cefuroxime CAS No. 55268-75-2

Properties

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1
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InChI Key

JFPVXVDWJQMJEE-IZRZKJBUSA-N
Source PubChem
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Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
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Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
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Molecular Formula

C16H16N4O8S
Source PubChem
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DSSTOX Substance ID

DTXSID5022774
Record name Cefuroxime
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Molecular Weight

424.4 g/mol
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Physical Description

Solid
Record name Cefuroxime
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Solubility

Freely soluble as sodium salt (145 mg/L), 2.84e-01 g/L
Record name Cefuroxime
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CAS No.

55268-75-2
Record name Cefuroxime
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Melting Point

218-225 °C, 218 - 225 °C
Record name Cefuroxime
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Novel Cefuroxime Derivatives: A Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its stability against β-lactamases makes it a potent therapeutic agent.[1] However, the rise of antibiotic resistance and challenges related to its bioavailability, particularly its poor absorption from the gastrointestinal tract, necessitate the development of novel derivatives.[1][3] The prodrug form, this compound axetil, was developed to improve oral absorption but requires metabolic conversion to its active form.[1][4]

This technical guide provides an in-depth overview of the synthesis and characterization of several classes of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data for comparison, and visualizations of key processes to facilitate further research and development in this critical area. The derivatives covered include Schiff bases, benzoyl derivatives, organic salts, and amino-methylated compounds, each offering unique advantages in terms of enhanced biological activity, improved physicochemical properties, or novel mechanisms of action.

Schiff Base Derivatives of this compound

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of compounds with significant antimicrobial potential.[5] Synthesizing Schiff base derivatives of this compound is a promising strategy to develop more effective antibiotics.[5][6]

Synthesis Workflow

The synthesis involves a condensation reaction between the primary amine group of this compound and an aldehyde, such as salicylaldehyde or p-anisaldehyde, typically in a 1:1 molar ratio using methanol as a solvent.[5][7] The reaction mixture is heated for several hours to facilitate the formation of the imine linkage characteristic of Schiff bases.[5][6]

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_reaction Core Process cluster_product Product & Purification This compound This compound (-NH2 group) Condensation Condensation Reaction This compound->Condensation Aldehyde Salicylaldehyde (-CHO group) Aldehyde->Condensation Solvent Methanol Solvent->Condensation in Heat Heat (80°C, 8 hours) Heat->Condensation with Stir Stirring Stir->Condensation with Cooling Cooling & Condensation Condensation->Cooling Filtration Filtration Cooling->Filtration Product N-salicylthis compound (Schiff Base Ligand) Filtration->Product

Caption: Synthesis workflow for N-salicylthis compound Schiff base.

Experimental Protocol: Synthesis of N-salicylthis compound

This protocol is adapted from the methodology described by Hoque et al.[5][6][7][8]

  • Reactant Preparation: In a round-bottom flask, combine this compound and salicylaldehyde in a 1:1 molar ratio.

  • Solvent Addition: Add methanol to the flask to serve as the reaction solvent. Introduce a magnetic stirrer.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 8 hours with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Isolation: After 8 hours, switch off the heat and cool the reaction mixture in an ice-water bath. Allow the product to condense and precipitate over 24 hours.

  • Purification: Collect the condensed product by filtration.

  • Characterization: Characterize the synthesized N-salicylthis compound using techniques such as melting point determination, IR, ¹H-NMR, and UV spectroscopy.

Data Presentation

Table 1: Characterization Data for N-salicylthis compound

Parameter Observation Reference
Physical State Solid [5]
Melting Point Specific to the derivative [6]
Solubility Tested in various solvents [5]
IR Spectra Confirms formation of imine (C=N) bond [6]

| ¹H-NMR Spectra | Confirms structural protons |[6] |

Table 2: Antibacterial Activity of N-salicylthis compound vs. Parent this compound

Microorganism Zone of Inhibition (mm) - this compound Zone of Inhibition (mm) - N-salicylthis compound Reference
Escherichia coli 13 14 [7]

| Staphylococcus aureus | 18 | 16 |[7] |

The synthesized Schiff base ligand demonstrated greater antibacterial potential against Escherichia coli than the parent this compound.[7] Further studies have also explored the complexation of these Schiff bases with metal ions like Cu²⁺ and Fe²⁺, which can exhibit significantly enhanced antibacterial properties.[9][10]

Benzoyl Derivatives of this compound

Creating benzoyl derivatives of this compound is another strategy to enhance its antibacterial efficacy and potentially overcome resistance mechanisms.[3] This involves reacting this compound sodium with various substituted benzoyl chlorides.

Synthesis Workflow

The synthesis is achieved through a modified Schotten-Baumann reaction, where this compound sodium reacts with a specific benzoyl chloride (e.g., benzoyl chloride, 4-bromobenzoyl chloride, or 4-nitrobenzoyl chloride) in distilled water to yield the corresponding benzoyl derivative.[3]

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_reaction Core Process cluster_product Product Cef_Na This compound Sodium Reaction Schotten-Baumann Reaction Cef_Na->Reaction Benzoyl_Cl Benzoyl Chloride Derivative (e.g., 4-bromobenzoyl chloride) Benzoyl_Cl->Reaction Solvent Distilled Water Solvent->Reaction in Product This compound Benzoyl Derivative (e.g., Cef-2) Reaction->Product

Caption: Synthesis workflow for this compound benzoyl derivatives.

Experimental Protocol: Synthesis of Benzoyl Derivatives

This protocol is based on the method described by Das et al.[3]

  • Reactant Preparation: Dissolve this compound sodium in distilled water.

  • Reaction: Add the selected benzoyl chloride derivative (e.g., benzoyl chloride, 4-bromobenzoyl chloride, or 4-nitrobenzoyl chloride) to the solution.

  • Execution: Vigorously stir the mixture to facilitate the Schotten-Baumann reaction.

  • Isolation: Isolate the resulting precipitate, which is the this compound benzoyl derivative.

  • Characterization: Perform spectral analysis (e.g., NMR, IR, Mass Spectrometry) to confirm the structure of the synthesized derivatives (Cef-1, Cef-2, Cef-3).

Data Presentation

Table 3: Antimicrobial Activity of this compound Benzoyl Derivatives

Compound Zone of Inhibition (mm) vs. Salmonella Typhimurium Minimum Inhibitory Concentration (MIC) Reference
This compound - >12.5 µg/ml (for many species) [3]
Cef-1 (Benzoyl) - 12.5 µg/ml (for many species) [3]
Cef-2 (4-bromobenzoyl) 29.33 ± 0.47 12.5 µg/ml (for many species) [3]

| Cef-3 (4-nitrobenzoyl) | - | 12.5 µg/ml (for many species) |[3] |

Many of the synthesized derivatives outperformed the parent this compound in antimicrobial activity, showing significant zones of inhibition and lower MIC values against various bacterial strains.[3]

Mechanism of Action: Interaction with Penicillin-Binding Proteins (PBPs)

This compound and its derivatives exert their antibacterial effect by inhibiting bacterial cell wall synthesis.[11] They bind to specific Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall, disrupting the final stage of peptidoglycan synthesis and leading to cell lysis.[11] Molecular docking studies have shown that novel benzoyl derivatives can bind more effectively to various PBPs than this compound itself, suggesting a reason for their enhanced antibacterial efficacy.[3]

G Cef_Deriv This compound Derivative (e.g., Cef-3) PBP Penicillin-Binding Protein (PBP) (e.g., PBP1a, PBP2a) Cef_Deriv->PBP Binds to Inhibition Inhibition Cef_Deriv->Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes PBP->Inhibition Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to Inhibition->CellWall Blocks

Caption: Mechanism of action for this compound derivatives via PBP inhibition.

This compound-Based Organic Salts and Ionic Liquids (OSILs)

Combining Active Pharmaceutical Ingredients (APIs) with biocompatible organic molecules to form salts is a documented method to improve physicochemical properties like solubility and permeability.[1] This approach has been applied to this compound to create novel organic salts and ionic liquids (OSILs) with enhanced characteristics.

Synthesis Workflow

The synthesis of this compound OSILs is achieved through a buffer-assisted neutralization method. This compound is treated with a buffer like ammonium bicarbonate to form a solution. Separately, a cationic precursor (e.g., a pyridinium or imidazolium halide) is passed through an ion-exchange resin to create a cationic solution, which is then added to the buffered this compound solution.[1][4]

G cluster_cef Anion Preparation cluster_cat Cation Preparation cluster_reaction Core Process cluster_product Product Isolation This compound This compound Acid Cef_Sol Buffered this compound Solution (Anion) This compound->Cef_Sol Buffer Ammonium Bicarbonate (in Water) Buffer->Cef_Sol Reaction Dropwise Addition & Neutralization (0°C) Cef_Sol->Reaction Cation_Pre Cation Precursor (e.g., [C10Py]Br) Resin Ion-Exchange Resin Cation_Pre->Resin Cat_Sol Cation Solution Resin->Cat_Sol Cat_Sol->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Drying High Vacuum Drying Evaporation->Drying Product This compound OSIL Drying->Product

Caption: General synthesis workflow for this compound OSILs.

Experimental Protocol: Synthesis of this compound OSILs

This protocol is a generalized procedure based on the work by Ferraz et al.[1][4]

  • Cation Preparation: Prepare a solution of the desired organic cation (e.g., decylpyridinium, [C₁₀Py]) by passing its halide salt through an ion-exchange resin. Wash the resin thoroughly with methanol.

  • Anion Preparation: Disperse this compound in distilled water and add ammonium bicarbonate under stirring until complete dissolution, creating a buffered solution of the this compound anion.

  • Reaction: Cool the this compound-buffered solution to 0°C. Add the prepared cation solution dropwise to the this compound solution while stirring.

  • Stirring: Continue stirring the resulting solution for 15 minutes at 0°C.

  • Isolation: Evaporate the solvent using a rotary evaporator at 40°C.

  • Drying: Dry the resulting product under high vacuum for 24 hours to obtain the final CFX-OSIL.

  • Characterization: Confirm the structure, stoichiometry, and purity using NMR, FTIR, and ESI-MS.

Data Presentation

Table 4: Physicochemical Properties of Selected this compound OSILs

Compound Name Cation Yield (%) Melting Point (°C) Water Solubility (mg/mL at 37°C) Reference
[C₆Py][CFX] Hexylpyridinium Quantitative Solid >200 [1]
[C₁₀Py][CFX] Decylpyridinium Quantitative Solid 16.0 ± 0.5 [1]

| [PyC₁₀Py][CFX]₂ | Decanediylbispyridinium | Quantitative | Solid | >200 |[1] |

These novel salts exhibit significantly increased water solubility—8 to 200 times greater than the parent drug—which is a critical factor for bioavailability.[1][12] While most of the synthesized salts lost some in vitro antibacterial activity, the compound [PyC₁₀Py][CFX]₂ retained its activity against E. coli, P. aeruginosa, and B. subtilis.[1]

Conclusion

The synthesis of novel this compound derivatives presents a fertile ground for the development of next-generation antibiotics. The strategies outlined in this guide—including the formation of Schiff bases, benzoyl derivatives, and organic salts—demonstrate viable pathways to enhance the antimicrobial spectrum, improve physicochemical properties like solubility, and overcome existing resistance mechanisms. The detailed protocols and compiled data serve as a foundational resource for researchers to build upon, innovate, and ultimately contribute to the critical pipeline of new antibacterial agents. Future work should continue to explore these and other derivatization strategies, focusing on optimizing biological activity while ensuring favorable safety and pharmacokinetic profiles.

References

The Synthesis of Cefuroxime Sodium from 7-Aminocephalosporanic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing the second-generation cephalosporin antibiotic, cefuroxime sodium, utilizing 7-aminocephalosporanic acid (7-ACA) as the starting material. The document details the core chemical transformations, presents quantitative data for key reaction steps, and outlines detailed experimental protocols.

Introduction

This compound is a broad-spectrum β-lactam antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its synthesis from the readily available precursor 7-aminocephalosporanic acid (7-ACA) is a cornerstone of semi-synthetic cephalosporin production. The key transformations involve the modification of the C-3 acetyl group of 7-ACA, acylation of the C-7 amino group, and subsequent formation of the C-3 carbamoyloxymethyl side chain. This guide explores the prevalent synthetic routes, highlighting reaction conditions, yields, and purities.

Core Synthetic Pathways

The synthesis of this compound sodium from 7-ACA is a multi-step process. The most common pathway involves four main stages:

  • Deacetylation of 7-ACA: The acetyl group at the C-3 position of 7-ACA is hydrolyzed to yield 3-hydroxymethyl-7-aminocephalosporanic acid (7-AHCA), also known as desacetyl-7-ACA (D-7-ACA).[3][4][5]

  • Acylation of 7-AHCA: The amino group at the C-7 position is acylated using an activated form of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA).[1][2]

  • Carbamoylation of the 3-hydroxymethyl group: The hydroxyl group at the C-3 position is converted to a carbamoyloxymethyl group to produce this compound acid.[1][3][6]

  • Salt Formation: this compound acid is converted to its sodium salt, this compound sodium, for pharmaceutical applications.[3][7]

A visual representation of this general synthetic workflow is provided below.

cluster_0 Overall Synthesis Workflow 7-ACA 7-ACA 7-AHCA 7-AHCA 7-ACA->7-AHCA  Step 1: Deacetylation Descarbamoyl_Cefuroxime_Acid Descarbamoyl_Cefuroxime_Acid 7-AHCA->Descarbamoyl_Cefuroxime_Acid  Step 2: Acylation Cefuroxime_Acid Cefuroxime_Acid Descarbamoyl_Cefuroxime_Acid->Cefuroxime_Acid  Step 3: Carbamoylation Cefuroxime_Sodium Cefuroxime_Sodium Cefuroxime_Acid->Cefuroxime_Sodium  Step 4: Salt Formation

General synthetic workflow for this compound Sodium from 7-ACA.

Detailed Experimental Protocols and Data

This section provides a detailed breakdown of the experimental procedures for each step of the synthesis, along with reported quantitative data.

Step 1: Deacetylation of 7-ACA to 7-AHCA

The initial step involves the selective hydrolysis of the C-3 acetoxy group of 7-ACA. This is typically achieved under alkaline conditions.

Experimental Protocol:

A suspension of 7-aminocephalosporanic acid (7-ACA) is made in a mixture of methanol and water.[1] The mixture is cooled to a low temperature, typically between -15°C and -40°C.[1][7] An aqueous solution of a base, such as sodium hydroxide, is then added dropwise while maintaining the low temperature and a specific pH, generally between 11.5 and 12.5.[3][7] The reaction is monitored, and upon completion, the pH is adjusted to between 4.0 and 8.5 using a dilute acid like HCl to precipitate the 7-AHCA product.[1][3] The resulting solid is filtered, washed, and dried.

Quantitative Data:

ParameterValueReference
Molar Ratio (7-ACA:NaOH)1:2.4[1]
Temperature-40°C[1]
Reaction Time1 hour[1]
Yield 80.4% [1]
Step 2: Acylation of 7-AHCA

The acylation of the 7-amino group of 7-AHCA is a critical step that introduces the characteristic side chain of this compound. This involves the activation of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA) to an acid chloride (SMIA-Cl) followed by condensation with 7-AHCA.

Activation of SMIA:

A novel and "green" approach utilizes oxalyl chloride as the activating agent.[1][2] SMIA is reacted with oxalyl chloride in a solvent mixture, such as N,N-Dimethylacetamide (DMAC), N,N-Dimethylformamide (DMF), and dichloromethane (MC), to produce the solid SMIA-Cl.[1] An alternative, though less environmentally friendly method, uses phosphoryl chloride (POCl3) for the activation.[1]

Experimental Protocol (Acylation):

7-AHCA is dissolved in a mixture of water and methanol at a low temperature (around -40°C), and the pH is adjusted to a range of 7.0 to 8.0 with a base like sodium hydroxide to ensure the 7-AHCA is in solution.[1] A solution of the prepared SMIA-Cl is then added to the 7-AHCA solution at a controlled temperature, typically between 0-2°C. The reaction mixture is then refluxed for a short period.[1]

Quantitative Data:

ParameterValueReference
Activating Agent for SMIAOxalyl Chloride[1][2]
Yield of SMIA Activation90%[1]
Reaction Time for Activation1.5 hours[1]
Yield of Descarbamoyl this compound Acid 71.3% [1]
Purity of Descarbamoyl this compound Acid 90.9% [1]

The logical flow for the acylation step is depicted in the following diagram.

cluster_1 Acylation Workflow SMIA SMIA SMIA_Cl SMIA-Cl (Activated) SMIA->SMIA_Cl Activating_Reagent Activating Reagent (e.g., Oxalyl Chloride) Activating_Reagent->SMIA_Cl Reaction_Mixture Reaction at 0-2°C SMIA_Cl->Reaction_Mixture 7_AHCA_Solution 7-AHCA Solution (pH 7.0-8.0) 7_AHCA_Solution->Reaction_Mixture Descarbamoyl_this compound Descarbamoyl this compound Acid Reaction_Mixture->Descarbamoyl_this compound

Workflow for the acylation of 7-AHCA.
Step 3: Carbamoylation of Descarbamoyl this compound Acid

In this step, the 3-hydroxymethyl group is converted to a carbamoyloxymethyl group using chlorosulfonyl isocyanate (CSI).

Experimental Protocol:

A stirred suspension of descarbamoyl this compound acid in a dry solvent such as acetonitrile is cooled to 0-5°C.[1] Chlorosulfonyl isocyanate (CSI) is then added, and the mixture is stirred at this low temperature for approximately one hour.[1] The reaction mixture is subsequently hydrolyzed with an ammonia solution, maintaining the pH between 7.0 and 7.5.[1] Finally, the mixture is acidified with an acid like hydrochloric acid to a pH of 2.0 to precipitate the this compound acid crystals.[1]

Quantitative Data:

ParameterValueReference
Molar Ratio (Descarbamoyl this compound Acid:CSI)1:2[1]
Temperature0-5°C[1]
SolventAcetonitrile[1]
Yield 72% [1]
Purity 90% [1]
Step 4: Formation of this compound Sodium

The final step is the conversion of this compound acid to its pharmaceutically acceptable sodium salt.

Experimental Protocol:

This compound acid is treated with a sodium salt of an organic acid, such as sodium iso-octoate or sodium 2-ethylhexanoate, in a suitable solvent to yield the this compound sodium crude product.[3][8] The crude product can then be purified by methods like dilution crystallization to obtain the final product that meets pharmacopoeial standards.[3]

Quantitative Data:

ParameterValueReference
Salt Forming ReagentSodium iso-octoate[3]
Overall Yield (4-step process) 42% [1][2][9]
Purity of final product >99% [4][5]

Alternative Synthetic Strategies

While the four-step process is common, other routes have been explored. One such method involves the direct acylation of 7-amino-3-aminocarbonyloxymethyl-3-cephem-4-carboxylic acid, which can be isolated from the fermentation broth of Streptomyces lactamdurans, with activated SMIA.[6] This approach simplifies the synthesis by starting with a precursor that already contains the desired C-3 side chain.

Another patented method describes the N-acylation of 7-ACA with furoyl acetylcholine at the 7-position, followed by hydrolysis of the 3-acetyl group at low temperature to obtain the descarbamoyl this compound intermediate.[4][5]

The signaling pathway for the primary synthetic route is illustrated below.

cluster_2 Chemical Transformation Pathway 7_ACA 7-ACA 7_AHCA 7-AHCA 7_ACA->7_AHCA DCCF Descarbamoyl This compound Acid 7_AHCA->DCCF This compound This compound Acid DCCF->this compound Cefuroxime_Na This compound Sodium This compound->Cefuroxime_Na Reagent1 NaOH Reagent1->7_AHCA Reagent2 Activated SMIA Reagent2->DCCF Reagent3 CSI Reagent3->this compound Reagent4 Sodium Iso-octoate Reagent4->Cefuroxime_Na

Key reagents and transformations in this compound synthesis.

Conclusion

The synthesis of this compound sodium from 7-aminocephalosporanic acid is a well-established process with several documented methodologies. The four-step pathway involving deacetylation, acylation, carbamoylation, and salt formation remains a prevalent and efficient route. Recent advancements, such as the use of greener activating reagents like oxalyl chloride, have improved the environmental footprint of the synthesis.[1][2] The quantitative data and detailed protocols presented in this guide offer valuable insights for researchers and professionals in the field of drug development and manufacturing, enabling the optimization of existing processes and the exploration of novel synthetic strategies.

References

Spectroscopic Characterization of Novel Cefuroxime Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the characterization of new Cefuroxime analogs. This compound, a second-generation cephalosporin antibiotic, serves as a critical scaffold for the development of novel antibacterial agents with enhanced efficacy and resistance profiles. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes essential workflows and biological interactions to facilitate research and development in this area.

Synthesis of New this compound Analogs

The synthesis of novel this compound analogs is a crucial first step in the drug discovery process. Various chemical modifications can be introduced to the this compound core structure to alter its pharmacokinetic and pharmacodynamic properties. Two common approaches are the formation of organic salts and ionic liquids, and the creation of benzoyl derivatives.

Synthesis of this compound-Based Organic Salts and Ionic Liquids

This method involves a buffer-assisted neutralization reaction to pair this compound as an anion with various organic cations, such as pyridinium and imidazolium derivatives.[1]

Experimental Protocol:

  • Cation Exchange: Dissolve the halide salt of the desired organic cation in methanol and pass it through a column containing an anion exchange resin.

  • This compound Solution Preparation: Disperse this compound in distilled water and add ammonium bicarbonate with stirring until complete dissolution.

  • Reaction: Add the solution of the organic cation dropwise to the this compound solution at 0°C with continuous stirring.

  • Isolation: Stir the resulting solution for 15 minutes before evaporating the solvent under reduced pressure at 40°C.

  • Drying: Dry the resulting product under high vacuum for 24 hours to yield the this compound organic salt or ionic liquid.

Synthesis of Benzoyl Derivatives of this compound

The Schotten-Baumann reaction can be employed to synthesize benzoyl derivatives of this compound by reacting this compound sodium with various benzoyl chlorides.[2]

Experimental Protocol:

  • Dissolution: Dissolve this compound sodium in a suitable solvent.

  • Acylation: Add the desired benzoyl chloride (e.g., benzoyl chloride, 4-bromobenzoyl chloride, or 4-nitrobenzoyl chloride) to the solution.

  • Reaction: The reaction proceeds to form the corresponding benzoyl derivative.

  • Purification: The synthesized derivative is then purified using appropriate chromatographic techniques.

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is essential for the comprehensive structural elucidation and characterization of newly synthesized this compound analogs. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound analogs. Both ¹H and ¹³C NMR are employed to identify the chemical environment of hydrogen and carbon atoms within the molecule.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the this compound analog in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Set the spectral width to appropriately cover the expected chemical shift range.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Parameters:

    • Employ proton decoupling to simplify the spectrum.

    • Use a sufficient number of scans, as ¹³C is less sensitive than ¹H.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific atoms in the molecule.

Data Presentation:

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Isomers

ProtonZ-Isomer (ppm)E-Isomer (ppm)
Furan H-26.807.50
... ... ...

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Isomers

CarbonZ-Isomer (ppm)E-Isomer (ppm)
Furan C-2112.0119.0
... ... ...

Note: Specific chemical shifts will vary depending on the exact analog structure and the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound analogs by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-O).

Data Presentation:

Table 3: Key FT-IR Absorption Bands for this compound Analogs

Functional GroupCharacteristic Absorption (cm⁻¹)
β-lactam C=O stretch~1760
Amide C=O stretch~1680
Carboxylate C=O stretch~1600
N-H stretch~3300
C-O stretch1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the this compound analogs. Electrospray ionization (ESI) is a common technique used for these types of molecules.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Introduce the sample into an ESI-mass spectrometer.

  • Ionization: Apply a high voltage to the sample solution to generate gas-phase ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Fragmentation Analysis (MS/MS): Select the parent ion and subject it to collision-induced dissociation to obtain fragmentation patterns, which aid in structural elucidation.

Data Presentation:

Table 4: Representative ESI-MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ions (m/z)
425.0 (M+H)⁺383.0, 324.1, 282.1
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound analog in a suitable solvent (e.g., methanol, water).

  • Instrumentation: Use a UV-Vis spectrophotometer to measure the absorbance of the solution.

  • Data Acquisition: Scan the sample over the UV-visible range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations to determine the concentration of an unknown sample.

Data Presentation:

Table 5: UV-Vis Absorption Maxima for this compound Analogs

AnalogSolventλmax (nm)
This compoundMethanol~278
This compound AxetilAcetonitrile~277[3]

Visualizing Workflows and Biological Interactions

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of new this compound analogs.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Analog Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight & Formula UVVis UV-Vis Spectroscopy Purification->UVVis Purity & Quantification Data Data Interpretation & Comparison NMR->Data FTIR->Data MS->Data UVVis->Data Report Technical Report Data->Report

Caption: General workflow for the synthesis and spectroscopic characterization of new this compound analogs.

Covalent Docking with Penicillin-Binding Proteins (PBPs)

This compound and its analogs exert their antibacterial effect by inhibiting bacterial cell wall synthesis. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for peptidoglycan synthesis. The interaction involves the covalent acylation of a serine residue in the active site of the PBP by the β-lactam ring of the antibiotic.

G Cef_Analog This compound Analog Acyl_Complex Covalent Acyl-Enzyme Complex (Inactive) Cef_Analog->Acyl_Complex Acylation of Active Site Serine PBP Penicillin-Binding Protein (PBP) PBP->Acyl_Complex Inhibition Inhibition of Peptidoglycan Synthesis Acyl_Complex->Inhibition Cell_Lysis Bacterial Cell Lysis Inhibition->Cell_Lysis

Caption: Mechanism of action of this compound analogs via covalent inhibition of Penicillin-Binding Proteins.

Conclusion

The spectroscopic characterization of new this compound analogs is a multifaceted process that relies on the synergistic application of various analytical techniques. This guide provides a foundational framework for researchers, outlining the essential experimental protocols and data interpretation strategies. By following these methodologies, scientists can effectively elucidate the structures of novel this compound derivatives, paving the way for the development of next-generation antibiotics to combat bacterial resistance.

References

Navigating the In-Vitro Antibacterial Landscape of Cefuroxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime, a second-generation cephalosporin antibiotic, has long been a cornerstone in the treatment of a variety of bacterial infections. Its broad spectrum of activity against both Gram-positive and Gram-negative organisms has rendered it a valuable tool in the clinician's armamentarium.[1][2] This technical guide provides an in-depth exploration of the in-vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[3][4][5] By binding to and inactivating these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3][5] this compound's stability in the presence of many bacterial β-lactamases contributes to its broader spectrum of activity compared to first-generation cephalosporins.[6][7]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall WeakenedWall Weakened Cell Wall PBP->WeakenedWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking This compound This compound This compound->PBP Inhibition Lysis Cell Lysis & Death WeakenedWall->Lysis

This compound's Mechanism of Action.

Experimental Protocols for In-Vitro Susceptibility Testing

The determination of this compound's in-vitro antibacterial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The goal of these methods is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[8] The most widely recognized standards and guidelines for AST are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

Key Methodologies:
  • Broth Microdilution: This is one of the most common methods for determining MIC values. It involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of this compound that prevents visible growth is recorded as the MIC.[8][9]

  • Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

  • Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of this compound onto an agar plate that has been uniformly inoculated with the test bacterium. As the antibiotic diffuses into the agar, it creates a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and is correlated with the MIC.

cluster_prep Preparation cluster_methods MIC Determination Methods cluster_incubation Incubation cluster_results Results BacterialIsolate Bacterial Isolate StandardizedInoculum Standardized Inoculum (e.g., 0.5 McFarland) BacterialIsolate->StandardizedInoculum BrothMicrodilution Broth Microdilution StandardizedInoculum->BrothMicrodilution AgarDilution Agar Dilution StandardizedInoculum->AgarDilution DiskDiffusion Disk Diffusion StandardizedInoculum->DiskDiffusion Incubate Incubate at Optimal Temperature and Duration BrothMicrodilution->Incubate AgarDilution->Incubate DiskDiffusion->Incubate MIC Determine MIC (μg/mL) Incubate->MIC Broth/Agar Dilution ZoneDiameter Measure Zone of Inhibition (mm) Incubate->ZoneDiameter Disk Diffusion ZoneDiameter->MIC Correlate to MIC

Workflow for In-Vitro Susceptibility Testing.

In-Vitro Antibacterial Spectrum of this compound

The following tables summarize the in-vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates, as well as the overall MIC range.

Gram-Positive Bacteria
Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)630.12-0.250.5-20.06-2
Streptococcus pneumoniae (Penicillin-susceptible)68≤0.064≤0.0640.008-0.064
Streptococcus pneumoniae (Penicillin-intermediate/resistant)110.510.125-2
Streptococcus pyogenes42---
Viridans Group Streptococci----

Data for S. pyogenes and Viridans Group Streptococci often shows high susceptibility, with specific MIC values varying across studies.

Gram-Negative Bacteria
Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Haemophilus influenzae94720120.03-256
Escherichia coli95990480.125->256
Klebsiella pneumoniae-32644-64
Proteus mirabilis----
Moraxella catarrhalis1171.530.125-8
Neisseria gonorrhoeae1985---
Enterobacter spp.42032320.5->256

Note: The presented data is a synthesis from multiple sources and may vary based on geographical location, time of isolate collection, and testing methodology. For Klebsiella pneumoniae and Proteus mirabilis, MIC values can be highly variable due to the prevalence of resistance mechanisms. Neisseria gonorrhoeae susceptibility to this compound has declined, and it is no longer a recommended first-line agent for this infection.[10]

Conclusion

This technical guide provides a consolidated overview of the in-vitro antibacterial spectrum of this compound, grounded in established experimental methodologies. The presented quantitative data, summarized in tabular form, offers a clear perspective on this compound's activity against key bacterial pathogens. The visualization of its mechanism of action and the experimental workflow further elucidates the fundamental principles underlying its use. It is imperative for researchers and drug development professionals to consider this in-vitro data in the broader context of pharmacokinetic/pharmacodynamic principles and evolving antimicrobial resistance patterns to guide future research and development efforts in the ongoing battle against bacterial infections.

References

Elucidation of Cefuroxime degradation products and pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Degradation of Cefuroxime: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation behavior of this compound, a second-generation cephalosporin antibiotic. Understanding the stability of this compound and its prodrug, this compound Axetil, is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the degradation products, pathways, and kinetics under various stress conditions, supported by quantitative data, experimental protocols, and visual diagrams.

Overview of this compound Stability

This compound is susceptible to degradation through several pathways, primarily hydrolysis and isomerization. The stability is significantly influenced by pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to elucidate these pathways and identify potential degradation products that may arise during manufacturing, storage, or administration.[1][2] The prodrug, this compound Axetil, is designed for oral administration and is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to release the active form, this compound.[3][4]

Quantitative Degradation Data

Forced degradation studies reveal the susceptibility of this compound and its derivatives to various stress conditions. The following tables summarize the quantitative data from these studies.

Table 1: Degradation of this compound Tablets under Various Stress Conditions

Stress ConditionReagent/ParameterTimeRemaining Assay (%)Reference
Alkaline Hydrolysis 0.1N NaOH90 minutes29.56% (70.44% degraded)[1]
0.1N NaOH1st Day21.88%[5]
0.1N NaOH3rd DayComplete Degradation[1]
Acidic Hydrolysis 0.1N HCl90 minutes29.06% (70.94% degraded)[1]
0.1N HCl1st Day18.64%[5]
0.1N HCl3rd DayComplete Degradation[1]
Oxidative Degradation 30% H₂O₂90 minutes32.10% (67.90% degraded)[1]
30% H₂O₂1st Day59.12%[5]
30% H₂O₂3rd DayComplete Degradation[1]
Thermal Degradation 50°C5 Days75.33%[1]
Photolytic Degradation Sunlight5 Days72.88%[1]

Table 2: Degradation Kinetics of this compound Lysine in Aqueous Solution

ParameterValueConditionsReference
Kinetic Order First-OrderAll experimental conditions[6][7]
pH of Maximum Stability 3.6 to 9.0Aqueous solution[6][7]
Activation Energy (Ea) 116.0 kJ/mol-[6][7]
Half-life (t₁/₂) at 25°C 211.3 hours-[6][7]
Shelf-life (t₀.₉) at 25°C 32.13 hours-[6][7]

Degradation Pathways and Products

This compound degradation primarily involves the hydrolysis of the β-lactam ring, a characteristic feature of cephalosporins, and the hydrolysis of the carbamate side chain at the C3 position.[8] For the prodrug this compound Axetil, the initial and primary degradation step in aqueous solution is hydrolysis of the acetoxyethyl ester to form the active drug, this compound.[9] Under stress conditions, such as high temperature and humidity, this compound Axetil can also undergo isomerization to form Δ³-isomers and E-isomers.[10][11]

The following diagram illustrates the principal degradation pathways.

G cluster_axetil This compound Axetil Degradation cluster_this compound This compound Degradation CA This compound Axetil (Diastereoisomers A & B) Cef This compound (Active Form) CA->Cef Esterase Hydrolysis (Aqueous Solution) Delta3 Δ³-Isomers of This compound Axetil CA->Delta3 Isomerization (Solid State, Stress) E_iso E-Isomers of This compound Axetil CA->E_iso Isomerization Cef_main This compound Hydrolyzed_BL β-Lactam Ring Hydrolysis Product Cef_main->Hydrolyzed_BL Hydrolysis (Acid/Base) Hydrolyzed_Carb Carbamate Hydrolysis Product Cef_main->Hydrolyzed_Carb Hydrolysis G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions Start Prepare Drug Solution (e.g., 1 mg/mL) Stress Apply Stress Condition Start->Stress Sampling Withdraw Samples at Time Intervals Stress->Sampling Acid Acidic (e.g., 0.1N HCl) Alkali Alkaline (e.g., 0.1N NaOH) Oxidative Oxidative (e.g., 30% H₂O₂) Thermal Thermal (e.g., 50°C) Photo Photolytic (Sunlight) Neutralize Neutralize/Quench (if applicable) Sampling->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Analyze Analyze via Stability- Indicating Method (e.g., HPLC) Dilute->Analyze G cluster_hplc RP-HPLC Analytical Workflow SamplePrep Sample Preparation (Dilution) Injection Inject Sample onto HPLC System SamplePrep->Injection Separation Chromatographic Separation (C8/C18 Column) Injection->Separation Detection UV Detection (e.g., 278 nm) Separation->Detection Data Data Acquisition & Integration Detection->Data Quant Quantification of this compound & Degradation Products Data->Quant

References

Methodological & Application

Application Note and Protocol for the Determination of Cefuroxime in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the quantitative determination of cefuroxime in human plasma samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Introduction

This compound is a broad-spectrum, second-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring, especially in critically ill patients where its pharmacokinetic properties may be altered.[1] This application note describes a simple, rapid, and sensitive HPLC-UV method for the determination of this compound in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and UV detection.[1] The method has been validated according to established guidelines for bioanalytical method validation.[1]

Experimental

Materials and Reagents
  • This compound Sodium Salt (Reference Standard): Sigma-Aldrich or equivalent[2]

  • Internal Standard (IS): Cefazolin Sodium Salt or Cefalexin Monohydrate[1][2]

  • Acetonitrile (HPLC Grade): Merck or equivalent[1]

  • Methanol (HPLC Grade): Merck or equivalent[1]

  • Trifluoroacetic Acid (TFA): Panreac Applichem or equivalent[1]

  • Water (HPLC Grade): Milli-Q or equivalent

  • Drug-free Human Plasma: Sourced from a certified blood bank

Instrumentation
  • HPLC System: Agilent 1220 Infinity LC or equivalent, equipped with a binary pump, manual injector or autosampler, thermostatic column compartment, and a variable wavelength UV detector.[1]

  • Analytical Column: Brisa LC2 C18 column (5 µm, 4.6 x 250 mm) or equivalent C18 column.[1]

  • Centrifuge: Capable of reaching at least 8000 x g.[1]

  • Vortex Mixer

  • Sonicator

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

ParameterCondition
Column Brisa LC2 C18 (5 µm, 4.6 x 250 mm)
Mobile Phase 0.1% Trifluoroacetic Acid in Water : Acetonitrile (75:25, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 50 µL[1]
Column Temperature Ambient
Detection Wavelength 280 nm[1]
Internal Standard Cefazolin[1]
Run Time Approximately 12 minutes

Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound sodium salt in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefazolin sodium salt in methanol.

  • Working Solutions: Prepare working solutions of this compound and the internal standard by diluting the stock solutions with methanol to the desired concentrations for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare a series of calibration standards by spiking drug-free human plasma with the appropriate this compound working solutions to achieve final concentrations in the range of 0.25–50 µg/mL.[1]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 2, 10, and 50 µg/mL).[1]

Sample Preparation (Protein Precipitation)

The following diagram illustrates the workflow for the protein precipitation method.

G plasma 200 µL Plasma Sample is Add 20 µL IS Solution (200 µg/mL Cefazolin) plasma->is mix1 Vortex Mix is->mix1 precipitant Add 100 µL Methanol & 100 µL TFA:Methanol (1:2) mix1->precipitant mix2 Vortex for 10s & Sonicate for 5 min precipitant->mix2 centrifuge Centrifuge at 8000 x g for 10 min mix2->centrifuge supernatant Transfer 300 µL Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 50 µL into HPLC System supernatant->inject

Diagram of the plasma sample preparation workflow.

Protocol:

  • To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution (200 µg/mL Cefazolin).[1]

  • Vortex the sample briefly to mix.

  • Add 100 µL of methanol followed by 100 µL of a 1:2 solution of trifluoroacetic acid in methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture for 10 seconds and then sonicate for 5 minutes.[1]

  • Centrifuge the sample at 8000 x g for 10 minutes.[1]

  • Carefully transfer 300 µL of the clear supernatant into an autosampler vial.[1]

  • Inject 50 µL of the supernatant into the HPLC system.[1]

Method Validation Summary

The described method was validated for its selectivity, linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Linearity

The calibration curve was linear over the concentration range of 0.25–50 µg/mL.[1]

ParameterValue
Concentration Range 0.25–50 µg/mL
Correlation Coefficient (r²) > 0.998
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three QC levels.

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 2.0< 10%90-110%< 10%90-110%
Medium 10.0< 10%90-110%< 10%90-110%
High 50.0< 10%90-110%< 10%90-110%
Data presented is a summary of expected performance based on published methods.[1]
Recovery

The extraction recovery of this compound from plasma was determined at three QC levels.

QC LevelConcentration (µg/mL)Mean Recovery (%)
Low 2.0> 90%
Medium 10.0> 90%
High 50.0> 90%
The mean recovery for this compound using this method is expected to be around 93.52%.[1]

System Suitability

To ensure the performance of the chromatographic system, system suitability tests should be performed before each analytical run.

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Areas (n=6) < 2%

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the corresponding this compound concentration of the calibration standards. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.

The following diagram illustrates the overall analytical workflow.

G start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Result Reporting peak_integration->reporting end End reporting->end

References

Application Notes and Protocols for the Quantitative Analysis of Cefuroxime in Pharmaceuticals by UV Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of Cefuroxime in pharmaceutical formulations using Ultraviolet (UV) Spectroscopy. This cost-effective and straightforward analytical technique is widely applicable for the routine quality control of this compound in its various dosage forms.

Introduction

This compound is a second-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections. It is available in different pharmaceutical forms, such as this compound Axetil for oral administration (tablets) and this compound Sodium for injections. Accurate quantification of the active pharmaceutical ingredient (API) in these formulations is crucial to ensure their safety and efficacy. UV-Visible spectrophotometry offers a simple, rapid, and reliable method for this purpose. The principle is based on the measurement of the absorbance of a this compound solution at its specific wavelength of maximum absorption (λmax).

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of this compound and its prodrug, this compound Axetil, by UV spectroscopy, as reported in various studies.

Table 1: Method Validation Parameters for this compound Sodium Analysis

ParameterReported ValuesSolventλmax (nm)Reference
Linearity Range2.0 - 16.0 µg/mLDistilled Water275[1][2]
10 - 15 µg/mLWater280[3]
8 - 32 µg/mL0.01 N NaOH279[4]
5 - 14 µg/mLWater280[5]
Correlation Coefficient (R²)0.9999Distilled Water275[1][2]
0.9992Water280[3]
Limit of Detection (LOD)0.11 µg/mLDistilled Water275[1][2]
Limit of Quantification (LOQ)0.39 µg/mLDistilled Water275[1][2]
Accuracy (% Recovery)100.0 - 100.3%Distilled Water275[1][2]
Precision (% RSD)Intra-day: 1.2 - 1.6%Distilled Water275[1][2]
Inter-day: 1.0 - 1.4%Distilled Water275[1][2]

Table 2: Method Validation Parameters for this compound Axetil Analysis

ParameterReported ValuesSolventλmax (nm)Reference
Linearity Range0.4 - 2.0 µg/mL0.1N HCl281[6][7]
9.20 - 27.60 µg/mLMethanol277[8][9]
5 - 25 µg/mLMethanol277[10]
1.0 - 35.0 µg/mLAcetonitrile277[11]
Correlation Coefficient (R²)0.9980.1N HCl281[6][7]
0.999Methanol277[8][9]
Accuracy (% Recovery)98.54 - 99.98%0.1N HCl281[7]
100.56%Methanol277[8][9]
Precision (% RSD)< 2%0.1N HCl281[7]
0.316%Methanol277[8][9]

Experimental Protocols

The following are detailed protocols for the quantitative analysis of this compound Sodium and this compound Axetil in pharmaceutical dosage forms.

Protocol for this compound Sodium in Injectable Formulations

Objective: To determine the concentration of this compound Sodium in a given injectable formulation by UV spectroscopy.

Materials and Reagents:

  • This compound Sodium reference standard

  • This compound Sodium injectable formulation

  • Distilled water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound Sodium reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and make up the volume with distilled water.

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions in distilled water to obtain concentrations within the linear range (e.g., 2, 4, 8, 12, 16 µg/mL).[1][2]

  • Preparation of Sample Solution:

    • Take a quantity of the powder for injection equivalent to 100 mg of this compound Sodium.

    • Transfer it to a 100 mL volumetric flask and dissolve in distilled water.

    • Filter the solution if necessary.

    • Dilute this solution with distilled water to obtain a final concentration within the calibrated linear range.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan from 400 to 200 nm to determine the λmax. The reported λmax is typically around 275-280 nm.[1][2][3][5]

    • Measure the absorbance of the blank (distilled water), standard solutions, and the sample solution at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of this compound Sodium in the sample solution from the calibration curve using its absorbance value.

    • Calculate the amount of this compound Sodium in the pharmaceutical formulation.

Protocol for this compound Axetil in Tablet Formulations

Objective: To determine the concentration of this compound Axetil in a given tablet formulation by UV spectroscopy.

Materials and Reagents:

  • This compound Axetil reference standard

  • This compound Axetil tablets

  • Methanol or 0.1N Hydrochloric Acid (HCl)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sonicator

  • Filter paper (Whatman No. 41 or equivalent)

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound Axetil reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve in a suitable solvent (e.g., Methanol or 0.1N HCl) and make up the volume.[6][8]

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions in the chosen solvent to obtain concentrations within the linear range (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 µg/mL in 0.1N HCl or 10, 15, 20, 25 µg/mL in Methanol).[6][8]

  • Preparation of Sample Solution:

    • Weigh and finely powder 20 tablets to determine the average weight.

    • Take a quantity of the tablet powder equivalent to 100 mg of this compound Axetil.

    • Transfer it to a 100 mL volumetric flask containing about 70 mL of the chosen solvent.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the drug.

    • Make up the volume with the solvent and mix well.

    • Filter the solution through a suitable filter paper.

    • Dilute the filtrate with the solvent to obtain a final concentration within the calibrated linear range.

  • Spectrophotometric Measurement:

    • Determine the λmax by scanning from 400 to 200 nm. The reported λmax is typically around 277-281 nm.[6][8][10]

    • Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of this compound Axetil in the sample solution from the calibration curve.

    • Calculate the amount of this compound Axetil in the tablets.

Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation UV_Scan UV-Vis Scan (200-400 nm) Standard_Prep->UV_Scan Sample_Prep Sample Preparation Sample_Prep->UV_Scan Abs_Measure Absorbance Measurement at λmax UV_Scan->Abs_Measure Cal_Curve Calibration Curve Construction Abs_Measure->Cal_Curve Quantification Quantification of this compound Cal_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs cluster_application Application Pharmaceutical_Formulation Pharmaceutical Formulation (Tablets/Injection) Method_Development Method Development & Validation Pharmaceutical_Formulation->Method_Development Reference_Standard This compound Reference Standard Reference_Standard->Method_Development Solvents_Reagents Solvents & Reagents Solvents_Reagents->Method_Development UV_Spectroscopy UV Spectrophotometric Analysis Method_Development->UV_Spectroscopy Quantitative_Data Quantitative Data (Concentration, Purity) UV_Spectroscopy->Quantitative_Data Validation_Report Method Validation Report UV_Spectroscopy->Validation_Report Quality_Control Routine Quality Control Quantitative_Data->Quality_Control Validation_Report->Quality_Control

Caption: Logical relationship in this compound quantification.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Cefuroxime

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Animal Models for Studying Cefuroxime Pharmacokinetics In Vivo

These application notes provide a comprehensive overview of common animal models and detailed protocols for conducting in vivo pharmacokinetic (PK) studies of this compound. The information is intended for researchers, scientists, and drug development professionals to aid in the design and execution of non-clinical PK studies.

Introduction to this compound Pharmacokinetics

This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used for surgical prophylaxis and to treat a variety of infections.[2][3] this compound is available for parenteral administration as this compound sodium and for oral use as the prodrug this compound axetil, which is hydrolyzed in vivo to the active this compound moiety.[4][5] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile through in vivo pharmacokinetic studies is critical for determining rational dosage regimens and ensuring therapeutic efficacy.[6]

Various animal models, including rats, dogs, rabbits, goats, and calves, have been utilized to characterize the pharmacokinetics of this compound.[4][6] The elimination half-life across these species generally ranges from 0.5 to 2.3 hours.[4]

Comparative Pharmacokinetic Data

The selection of an appropriate animal model is crucial for preclinical drug development. The following table summarizes key pharmacokinetic parameters of this compound obtained from studies in different animal species.

Animal ModelRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋∞ (µg·h/mL)t½ (h)Reference
Sprague-Dawley Rat Intravenous (IV)67.5--44.40 ± 5.600.56 ± 0.32[4]
Intramuscular (IM)67.560.12 ± 13.910.38 ± 0.13100.00 ± 19.301.15 ± 0.30[4]
Intraperitoneal (IP)67.540.54 ± 6.700.63 ± 0.1391.60 ± 12.001.34 ± 0.28[4]
Beagle Dog IV Infusion2080.20 ± 15.30.5 (End of Infusion)99.4 ± 11.21.15 ± 0.15
IV Infusion40185 ± 40.00.5 (End of Infusion)225 ± 36.61.25 ± 0.15
IV Infusion80363 ± 65.20.5 (End of Infusion)486 ± 1211.48 ± 0.23
Goat Intravenous (IV)20--47.83 ± 1.531.48 ± 0.08[6]
Intramuscular (IM)2012.97 ± 0.370.52 ± 0.0347.83 ± 1.532.09 ± 0.01[6]
Rabbit Intravenous (IV)25----[7][8]
Intramuscular (IM)25----[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the plasma concentration-time curve from zero to infinity; t½: Elimination half-life. Values are presented as mean ± SD.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound Lysine in Rats

This protocol is adapted from a study investigating the pharmacokinetics of this compound lysine in Sprague-Dawley rats following intravenous, intramuscular, and intraperitoneal administration.[4]

3.1. Materials and Reagents

  • This compound lysine

  • Saline solution (0.9% NaCl)

  • Sprague-Dawley rats (200-250 g, male and female)

  • Heparinized microcentrifuge tubes

  • Anesthetic (e.g., isoflurane)

3.2. Experimental Procedure

  • Animal Acclimation: House rats under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.

  • Dosing Solution Preparation: Prepare a solution of this compound lysine in saline at the desired concentration.

  • Animal Grouping: Divide rats into three groups for IV, IM, and IP administration (n=8 per group, with equal numbers of males and females).[4]

  • Drug Administration: Administer a single dose of 67.5 mg/kg this compound lysine.[4]

    • Intravenous (IV): Inject a 10 mL/kg solution into the tail vein.[4]

    • Intraperitoneal (IP): Inject a 10 mL/kg solution into the intraperitoneal cavity.[4]

    • Intramuscular (IM): Inject a 2 mL/kg solution into the semimembranosus muscle.[4]

  • Blood Sampling:

    • Collect blood samples (~0.3 mL) from the ophthalmic venous plexus into heparinized tubes at the following time points: 0 (predose), 0.083, 0.167, 0.333, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 10, and 12 hours post-administration.[4]

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples at 2,500 x g for 10 minutes to separate the plasma.[4]

    • Collect the supernatant (plasma) and store it at -80°C until bioanalysis.[4]

Protocol 2: Pharmacokinetic Study of this compound in Beagle Dogs

This protocol is based on a bioequivalence study of this compound lysine and this compound sodium in Beagle dogs after intravenous infusion.[9]

3.1. Materials and Reagents

  • This compound sodium or this compound lysine

  • Saline solution (0.9% NaCl)

  • Beagle dogs (9-14 months, 10-14 kg, male and female)[9]

  • Heparinized tubes (1.5 mL)[9]

  • Infusion pump

3.2. Experimental Procedure

  • Animal Acclimation: House dogs individually in stainless-steel cages in a controlled environment with free access to a standard diet and water.[9]

  • Study Design: Employ a randomized, two-period crossover design with a one-week washout period between treatments.[9]

  • Drug Administration:

    • Administer this compound at doses of 20, 40, or 80 mg/kg.[9]

    • Infuse the drug constantly over 30 minutes using an infusion pump via the hindlimb vein.[9]

  • Blood Sampling:

    • Withdraw blood samples (~1 mL) from the foreleg vein into heparinized tubes.[9]

    • Collect samples at the following time points: -0.5 (predose), and at 0 (end of infusion), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 10, and 12 hours after the end of the infusion.[9]

  • Sample Processing:

    • Immediately centrifuge the blood samples at 3,500 x g for 10 minutes.[9]

    • Harvest the plasma and store at -80°C until analysis.[9]

Protocol 3: Bioanalytical Method for this compound Quantification in Plasma

This protocol provides a general procedure for plasma sample preparation and outlines conditions for two common analytical techniques: HPLC-UV and LC-MS/MS.

3.1. General Sample Preparation (Protein Precipitation) This method is effective for extracting this compound from plasma and is compatible with both HPLC-UV and LC-MS/MS analysis.[2][10]

  • Thaw frozen plasma samples on ice.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (IS) solution (e.g., 20 µL of 200 µg/mL cephazolin for HPLC-UV).[2]

  • Add 100 µL of methanol followed by 100 µL of a 1:2 solution of trifluoroacetic acid:methanol to precipitate plasma proteins.[2] Vortex the sample for 10 seconds.

  • Alternatively, for LC-MS/MS, a simpler protein precipitation can be achieved by adding three volumes of cold methanol (containing the IS, e.g., tazobactam) to one volume of plasma.[10]

  • Centrifuge the mixture at high speed (e.g., 8,000-12,000 x g) for 10 minutes.[2][11]

  • Transfer the clear supernatant to an autosampler vial for injection into the chromatography system.

3.2. Analytical Method 1: HPLC with UV Detection A cost-effective and robust method for this compound quantification.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Brisa LC2 C18).[2]

  • Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (75:25 v/v).[2]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 280 nm.[2][7]

  • Retention Times: this compound (~9.8 min) and Cephazolin (IS, ~7.4 min).[2]

  • Quantification: Create a calibration curve by plotting the peak area ratio (this compound/IS) against known concentrations in blank plasma. The linear range is typically 0.25–50 µg/mL.[2]

3.3. Analytical Method 2: LC-MS/MS A highly sensitive and specific method for lower quantification limits.

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 4.6 × 250 mm, 5 µm).[10]

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water, often with a modifier like 0.1% formic acid.[3]

  • Ionization: Electrospray Ionization (ESI), typically in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Prepare a calibration curve using spiked plasma standards. A typical linear range is 0.05–21 µg/mL.[10]

Visualizations: Workflows and Mechanisms

Diagram 1: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Life cluster_analysis Phase 3: Bioanalysis & Data Processing acclimation Animal Acclimation grouping Grouping & Randomization acclimation->grouping dosing_prep Dosing Solution Preparation grouping->dosing_prep admin Drug Administration (IV, IM, IP) dosing_prep->admin sampling Serial Blood Sampling admin->sampling processing Plasma Sample Processing sampling->processing analysis This compound Quantification (HPLC or LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis results PK Parameters (Cmax, Tmax, AUC, t½) pk_analysis->results

Caption: General workflow for an in vivo this compound pharmacokinetic study.

Diagram 2: this compound Mechanism of Action

G This compound This compound (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Bacterial Transpeptidases) This compound->pbp Binds to crosslinking Peptidoglycan Cross-Linking pbp->crosslinking Inhibits synthesis Cell Wall Synthesis crosslinking->synthesis is essential for lysis Bacterial Cell Lysis & Death synthesis->lysis Inhibition leads to

Caption: this compound inhibits bacterial cell wall synthesis.

References

Application Notes and Protocols: Cefuroxime Stability in Analytical Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic widely used in clinical practice. For accurate quantification in pharmaceutical formulations and biological matrices, understanding its stability in various analytical solvents is paramount. This document provides detailed application notes and protocols for testing the stability of this compound in commonly used analytical solvents. It is intended for researchers, scientists, and drug development professionals.

This compound is susceptible to degradation, primarily through hydrolysis of its β-lactam ring. The stability is influenced by factors such as pH, temperature, light, and the solvent matrix. These notes focus on the stability of this compound Sodium and this compound Axetil in solvents frequently used in chromatographic analysis, such as methanol and acetonitrile.

Degradation Pathways of this compound

The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, leading to the formation of inactive metabolites. A significant degradation product of this compound Sodium is descarbamoyl-cefuroxime. This compound Axetil, the prodrug, undergoes hydrolysis to the active form, this compound, and can also degrade into other related substances.

G This compound Sodium Degradation Pathway Cefuroxime_Sodium This compound Sodium Hydrolysis Hydrolysis (Aqueous Environment) Cefuroxime_Sodium->Hydrolysis Descarbamoyl_this compound Descarbamoyl-Cefuroxime Hydrolysis->Descarbamoyl_this compound Other_Degradants Other Degradation Products Hydrolysis->Other_Degradants

This compound Sodium Degradation

G This compound Axetil Degradation Pathway Cefuroxime_Axetil This compound Axetil (Diastereoisomers A and B) Aqueous_Hydrolysis Aqueous Hydrolysis (e.g., 0.5M NaOH) Cefuroxime_Axetil->Aqueous_Hydrolysis Solid_State_Degradation Solid-State Degradation (Heat & Humidity) Cefuroxime_Axetil->Solid_State_Degradation Cefuroxime_Acid This compound (Acidic Form) Aqueous_Hydrolysis->Cefuroxime_Acid Delta3_Isomers Δ³-Isomers Solid_State_Degradation->Delta3_Isomers E_Isomers E-Isomers Solid_State_Degradation->E_Isomers

This compound Axetil Degradation

Quantitative Stability Data

The stability of this compound in analytical solvents is critical for the accuracy of analytical methods. The following tables summarize the stability of this compound Sodium and this compound Axetil in various solvent systems.

This compound Sodium Stability
Solvent SystemConcentrationTemperatureDurationPercent RemainingCitation
Water10-100 µg/mLAmbient24 hoursNo significant difference[1]
0.9% Sodium Chloride50 mg/mL25°C2 days> 90%[2]
0.9% Sodium Chloride50 mg/mL5°C21 days> 96%[2]
0.9% Sodium Chloride90 mg/mL25°C2 days> 90%[3]
0.9% Sodium Chloride90 mg/mL4°C14 days> 95%[3]
Water for Injection1.5g / 15mL22°C20 hours> 90%[4]
Water for Injection1.5g / 15-18mL4°C14 daysPhysiochemically stable[4]
Peritoneal Dialysis Solution250mg, 750mg, 1.5g25°C24 hours> 90%[5]
Peritoneal Dialysis Solution250mg, 750mg, 1.5g4°C14 daysStable[5]
Peritoneal Dialysis Solution250mg, 750mg, 1.5g40°C6-6.7 hoursStable[5]
Mobile Phase (Acetate buffer pH 3.4:Acetonitrile, 10:1 v/v)Not SpecifiedRoom Temperature12 hours (Sample)Stable[6]
Mobile Phase (Acetate buffer pH 3.4:Acetonitrile, 10:1 v/v)Not Specified2-8°C24 hours (Sample)Stable[6]
Mobile Phase (Acetate buffer pH 3.4:Acetonitrile, 10:1 v/v)Not SpecifiedRoom Temperature & 2-8°C24 hours (Standard)Stable[6]
This compound Axetil Stability
Solvent SystemConcentrationTemperatureDurationPercent RemainingCitation
Methanol (Stock Solution)1.2 mg/mLRoom Temperature48 hoursNot stable (% difference > 2%)[7]
Methanol (Stock Solution)1.2 mg/mLRefrigerator48 hoursStable[7]
Reconstituted Oral Suspension125mg/5mLRoom Temperature5 days> 90%[2]
Reconstituted Oral Suspension125mg/5mLRefrigerator (2-8°C)10 days> 90%[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Sodium

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound Sodium in the presence of its degradation products.

4.1.1. Materials and Reagents

  • This compound Sodium Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Tetrabutylammonium Hydroxide Sulfate (TBAH)

  • Water (HPLC Grade)

  • 0.45 µm membrane filters

4.1.2. Chromatographic Conditions

ParameterValue
Column ACE C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 0.002 M TBAH in 10 mM Potassium Dihydrogen Phosphate buffer:Acetonitrile (86:14 v/v), pH 3.7
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient

4.1.3. Preparation of Solutions

  • Buffer Preparation: Dissolve the appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 10 mM solution. Add 0.002 M TBAH. Adjust the pH to 3.7.

  • Standard Stock Solution: Accurately weigh and dissolve this compound Sodium reference standard in water to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with water to cover the desired concentration range (e.g., 10-100 µg/mL).

  • Sample Preparation: Dissolve the this compound Sodium sample in the chosen analytical solvent (e.g., water, methanol, acetonitrile, or a mixture) to a known concentration. For stability testing, store these solutions under the desired conditions (e.g., room temperature, refrigerated) and for specific time intervals. Before injection, filter the samples through a 0.45 µm membrane filter.

4.1.4. System Suitability

Perform system suitability tests before sample analysis. The acceptance criteria may include:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%

4.1.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions at specified time points.

  • Quantify the amount of this compound Sodium remaining at each time point by comparing the peak area with the calibration curve.

G Workflow for this compound Sodium Stability Testing by HPLC cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep_Solutions Prepare Mobile Phase, Standard, and Sample Solutions Store_Samples Store Sample Solutions under Defined Conditions (Time, Temp) Prep_Solutions->Store_Samples Inject_Samples Inject Sample Solutions at Time Intervals Store_Samples->Inject_Samples Equilibrate Equilibrate HPLC System System_Suitability Perform System Suitability Tests Equilibrate->System_Suitability Inject_Standards Inject Standard Solutions (Calibration Curve) System_Suitability->Inject_Standards Inject_Standards->Inject_Samples Quantify Quantify this compound Concentration Inject_Samples->Quantify Assess_Stability Assess Stability (% Remaining vs. Time) Quantify->Assess_Stability

This compound Stability Workflow

Protocol 2: Stability-Indicating HPLC Method for this compound Axetil

This protocol details a stability-indicating HPLC method for the determination of this compound Axetil and its degradation products.

4.2.1. Materials and Reagents

  • This compound Axetil Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Water (HPLC Grade)

  • 0.45 µm membrane filters

4.2.2. Chromatographic Conditions

ParameterValue
Column Teknokroma, tracer excel C8 (15 cm x 4.6 mm, 5 µm)
Mobile Phase 0.02M Potassium Dihydrogen Phosphate : Methanol : Acetonitrile (60:35:5 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 278 nm
Injection Volume 20 µL
Column Temperature 35°C

4.2.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.02M solution of Potassium Dihydrogen Phosphate in HPLC grade water. Mix the buffer, methanol, and acetonitrile in the specified ratio.

  • Standard Stock Solution: Accurately weigh and dissolve this compound Axetil reference standard in methanol to a known concentration (e.g., 1.2 mg/mL).

  • Working Standard Solutions: Dilute the stock solution with the mobile phase to obtain the desired concentrations for the calibration curve.

  • Sample Preparation: Dissolve the this compound Axetil sample in the chosen analytical solvent to a known concentration. For stability studies, store these solutions under defined conditions. Before injection, filter the samples through a 0.45 µm membrane filter.

4.2.4. System Suitability

Ensure the chromatographic system is suitable for the analysis by checking parameters such as resolution between this compound Axetil diastereoisomers and their degradation products, peak symmetry, and injection repeatability.

4.2.5. Analysis Procedure

Follow the same general procedure as outlined in section 4.1.5.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. This compound is known to be unstable under hydrolytic and oxidative conditions.[8]

5.1. Summary of Forced Degradation Conditions and Results

ConditionReagentTimeDegradation
Acid Hydrolysis 0.1N HCl90 minutes~70.94% degradation
Alkaline Hydrolysis 0.1N NaOH90 minutes~70.44% degradation
Oxidative Degradation 30% H₂O₂90 minutes~67.90% degradation
Thermal Degradation 50°C5 daysMinimal degradation (~75.33% remaining)
Photolytic Degradation Sunlight5 daysMinimal degradation (~72.88% remaining)

Data from a study on this compound tablets, degradation assessed by UV spectrophotometry.[8]

Conclusion

The stability of this compound in analytical solvents is a critical consideration for accurate and reliable analytical results. This compound is particularly susceptible to degradation in aqueous solutions, with stability being significantly influenced by pH and temperature. In common organic analytical solvents like methanol and acetonitrile, the stability is generally better, especially under refrigerated conditions. The provided protocols offer robust HPLC methods for the stability testing of both this compound Sodium and this compound Axetil. It is recommended to use freshly prepared solutions for analysis whenever possible or to validate the stability of stock and sample solutions under the specific storage conditions used in the laboratory.

References

RP-HPLC method for simultaneous estimation of Cefuroxime and other drugs

Author: BenchChem Technical Support Team. Date: November 2025

An advanced and reliable analytical technique, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is widely utilized in the pharmaceutical industry for the simultaneous estimation of multiple drug components in a single formulation. This document provides detailed application notes and protocols for the simultaneous determination of Cefuroxime with other drugs, such as Linezolid, Potassium Clavulanate, and Ornidazole, in bulk and pharmaceutical dosage forms. These methods are crucial for quality control, ensuring the potency and purity of combination drug products.

General Workflow for RP-HPLC Method Development and Validation

The development and validation of an RP-HPLC method is a systematic process to ensure the method is suitable for its intended purpose. The general workflow involves several key stages, from initial parameter selection to full validation according to regulatory guidelines.

RP-HPLC Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application lit_review Literature Review & Drug Properties col_select Column Selection (e.g., C18, C8) lit_review->col_select mp_select Mobile Phase Selection col_select->mp_select det_select Detection Wavelength Selection mp_select->det_select opt Optimization of Chromatographic Conditions det_select->opt specificity Specificity opt->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Quality Control Analysis robustness->routine_analysis Apply Method stability_studies Stability Indicating Assays routine_analysis->stability_studies

Caption: Workflow for RP-HPLC method development and validation.

Core Components of an RP-HPLC System

A typical RP-HPLC system is comprised of several essential components working in concert to achieve the separation and quantification of analytes. The system's modular design allows for flexibility and optimization for various analytical applications.

RP-HPLC System Components solvent Solvent Reservoir Mobile Phase pump Pump High-Pressure Delivery solvent->pump injector Injector Sample Introduction pump->injector column Column Stationary Phase (e.g., C18) injector->column detector Detector UV-Vis, PDA column->detector data_system Data Acquisition System Chromatogram & Integration detector->data_system

Caption: Core components of a typical RP-HPLC system.

Application Note 1: Simultaneous Estimation of this compound Axetil and Linezolid

This method provides a simple, specific, and accurate reverse phase HPLC technique for the simultaneous determination of this compound Axetil and Linezolid in combined dosage forms.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Shimadzu HPLC with SPD-20A UV detector and LC-20AD pump.[1]

  • Column: Kromasil C-8 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH 4.0, adjusted with Orthophosphoric acid) in a 60:40 v/v ratio.[1]

  • Flow Rate: 0.9 ml/min.[1]

  • Detection Wavelength: 268 nm.[1]

  • Injection Volume: 20 µl.

  • Mode: Isocratic.[1]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and transfer 10 mg of this compound Axetil and 10 mg of Linezolid into separate 100 ml volumetric flasks. Dissolve in the mobile phase and make up the volume to the mark.

  • Sample Preparation: Weigh and finely powder twenty tablets. Transfer a quantity of powder equivalent to 10 mg of this compound Axetil into a 100 ml volumetric flask. Add approximately 70 ml of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm membrane filter.

Quantitative Data Summary
ParameterThis compound AxetilLinezolid
Retention Time (min) 8.840[1]6.860[1]
Linearity Range (µg/ml) 2.5 - 12.5[1]3 - 15[1]
% Recovery 101.66 – 101.90[1]98.14 - 101.15[1]

Application Note 2: Simultaneous Estimation of this compound Axetil and Potassium Clavulanate

This application note describes a validated RP-HPLC method for the simultaneous determination of this compound Axetil and Potassium Clavulanate in tablet dosage forms.[2]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Jasco HPLC system with a MD 2010 PDA detector.[2]

  • Column: Hypersil Gold C-18 (250 mm x 4.6 mm i.d.).[2]

  • Mobile Phase: A 60:40 (v/v) mixture of 0.01M Potassium dihydrogen phosphate and methanol.[2]

  • Flow Rate: 1.0 ml/min.[2]

  • Detection Wavelength: 225 nm.[2]

  • Injection Volume: 20 µl.

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare individual stock solutions of this compound Axetil and Potassium Clavulanate by dissolving the accurately weighed standards in the mobile phase.

  • Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Potassium Clavulanate into a 10 ml volumetric flask with about 5 ml of mobile phase and sonicate for 5 minutes.[2] Dilute to the mark with the mobile phase and filter through a Whatman filter paper no. 41.[2] Further dilutions can be made as needed to fall within the linear range.

Quantitative Data Summary
ParameterThis compound AxetilPotassium Clavulanate
Retention Time (min) 8.293 and 9.987 (two isomers)[2]2.573[2]
Linearity Range (µg/ml) 5 - 50[2]5 - 30[2]
Limit of Detection (µg/ml) 2.409[2]0.538[2]
Limit of Quantification (µg/ml) 7.951[2]1.778[2]
% Recovery 100.598[2]100.741[2]
Intra-day Precision (%RSD) 0.328[2]0.382[2]
Inter-day Precision (%RSD) 0.545[2]0.552[2]
% Assay 100.976[2]101.053[2]

Application Note 3: Simultaneous Estimation of this compound Axetil and Ornidazole

A simple, accurate, and sensitive RP-HPLC method has been developed for the simultaneous determination of this compound Axetil and Ornidazole in combined tablet dosage form.[3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • Column: HiQ-SiL C18 column (250 mm x 4.6 mm).[3]

  • Detector: Photodiode array (PDA) detector.[3]

  • Mobile Phase: A mixture of 0.01 mol/L potassium dihydrogen orthophosphate and methanol (56:44, v/v).[3]

  • Internal Standard: Tinidazole.[3]

2. Preparation of Solutions:

  • Standard and Sample Preparation: Specific details on the preparation of standard and sample solutions were not fully provided in the abstract. However, a standard protocol would involve dissolving the accurately weighed standards and tablet powder in a suitable solvent, likely the mobile phase, followed by appropriate dilutions to achieve concentrations within the Beer's law range.

Quantitative Data Summary
ParameterThis compound AxetilOrnidazole
Linearity Range (µg/ml) 5 - 25[3]10 - 50[3]

Note: Further details on retention times, recovery, and precision were not available in the provided search result abstract.

References

Revolutionizing Drug Delivery: Cefuroxime Nanoemulsion for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cefuroxime Axetil, a widely prescribed second-generation cephalosporin antibiotic, suffers from low oral bioavailability (25-30%), which can be variable depending on food intake.[1] This limitation necessitates higher doses and can lead to inconsistent therapeutic outcomes. Encapsulation of this compound Axetil into a nanoemulsion presents a promising strategy to overcome this challenge. This document provides detailed protocols for the formulation, characterization, and bioavailability assessment of a this compound Axetil-loaded nanoemulsion, demonstrating its potential to significantly improve drug solubilization and absorption.

Introduction

Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant and co-surfactant, with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large interfacial area for drug absorption, and the lipid core can enhance the oral bioavailability of poorly water-soluble drugs like this compound Axetil by facilitating their transport through the lymphatic system, thus bypassing first-pass metabolism. This application note details the preparation of a stable this compound Axetil nanoemulsion and outlines the key experimental procedures to evaluate its physicochemical properties and bioavailability.

Experimental Protocols

Preparation of this compound Axetil Nanoemulsion

This protocol describes the preparation of a this compound Axetil-loaded nanoemulsion using the ultrasonication method.[1]

Materials:

  • This compound Axetil

  • Capmul MCM (Oil phase)

  • Soya lecithin (Surfactant)

  • Deoxycholic acid (Co-surfactant)

  • Pluronic F127 (Stabilizer)

  • Distilled water (Aqueous phase)

Procedure:

  • Oil Phase Preparation: Accurately weigh this compound Axetil, Capmul MCM, Soya lecithin, and Deoxycholic acid. Heat the mixture to 70°C until all components are completely dissolved.[1]

  • Aqueous Phase Preparation: In a separate vessel, dissolve Pluronic F127 in distilled water and heat to 70°C.[1]

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase under high-speed magnetic stirring to form a pre-emulsion.[1]

  • Nanoemulsion Formation: Sonicate the pre-emulsion at 100 W for 9 minutes using a probe sonicator to obtain a nano-sized emulsion.[1]

  • Storage: Store the prepared nanoemulsion in a glass vial for further characterization.[1]

Characterization of the Nanoemulsion

2.2.1. Particle Size and Zeta Potential Analysis

  • Method: Photon Correlation Spectroscopy (PCS) using a Zetasizer.

  • Procedure: Dilute the nanoemulsion with distilled water and measure the globule size and polydispersity index (PDI) at 25°C. For zeta potential, measure the electrophoretic mobility of the oil droplets.[1] A zeta potential of ±30 mV is generally considered sufficient for good physical stability.[2]

2.2.2. Drug Content Determination

  • Method: UV-Visible Spectrophotometry.

  • Procedure:

    • Accurately measure 1.0 mL of the nanoemulsion.

    • Dilute the sample with a suitable solvent (e.g., methanol).

    • Analyze the resulting solution using a UV-Visible Spectrophotometer at the wavelength of maximum absorbance for this compound Axetil (approximately 277-284 nm).[3][4]

    • Calculate the drug content as the percentage of the actual amount of this compound Axetil in the nanoemulsion compared to the theoretical amount added.[3]

2.2.3. Encapsulation Efficiency

  • Method: Calculation based on the amount of unencapsulated drug.

  • Procedure:

    • Separate the aqueous phase from the oil phase of the nanoemulsion (e.g., by ultracentrifugation).

    • Measure the concentration of this compound in the aqueous phase.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Drug - Drug in Aqueous Phase) / Total Drug] x 100[5]

In Vitro Drug Release Study

This protocol assesses the release of this compound Axetil from the nanoemulsion over time.

  • Apparatus: USP Dissolution Apparatus II (Paddle type) or Dialysis Bag Method.[1][6]

  • Dissolution Medium: Phosphate Buffered Saline (PBS) pH 7.4:Methanol (7:3).[1]

  • Procedure (Dialysis Bag Method):

    • Take 2.5 mL of the nanoemulsion in a dialysis bag.

    • Immerse the bag in 100 mL of the dissolution medium maintained at 37°C with constant stirring.[1]

    • At predetermined time intervals (e.g., 15 min, 30 min, 1, 2, 3, 4, 5, 6, and 24 hours), withdraw 2 mL aliquots from the receptor compartment.[1]

    • Replenish the receptor compartment with an equal volume of fresh buffer.[1]

    • Analyze the withdrawn samples for this compound Axetil content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[7][8]

Ex Vivo Intestinal Permeability Study

This study evaluates the permeation of this compound Axetil across the intestinal membrane.

  • Tissue: Stomach and small intestine tissue from male Wistar rats.[1]

  • Apparatus: Organ bath.

  • Procedure:

    • Isolate the stomach and small intestine tissue from the rats.

    • Inject 2.5 mL of the nanoemulsion (containing a known amount of drug) into the lumen of the stomach, and tie both ends.[1]

    • Place the tissue in an organ bath with continuous aeration at 37°C. The receiver compartment should be filled with 30 mL of phosphate-buffered saline.[1]

    • Withdraw 2 mL aliquots from the receptor compartment at predetermined intervals (e.g., 15 min, 30 min, 1 h, and 2 h) and replenish with fresh buffer.[1]

    • After 2 hours, remove the nanoemulsion from the stomach and transfer it to the intestinal tissue, repeating the procedure.[1]

    • Analyze the samples for drug content.

In Vivo Bioavailability Study

This study compares the pharmacokinetic profile of the this compound Axetil nanoemulsion with a plain drug suspension in an animal model.

  • Animal Model: Male Wistar rats.[1]

  • Procedure:

    • Divide the rats into two groups: a control group receiving a plain this compound Axetil suspension and a test group receiving the nanoemulsion formulation at an equivalent drug strength.[1]

    • Administer the formulations orally.

    • Collect blood samples at predetermined time points.

    • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., HPLC).[7]

    • Determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[1]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and bioavailability studies of a this compound Axetil nanoemulsion compared to a plain suspension.

Table 1: Physicochemical Characterization of this compound Axetil Nanoemulsion

ParameterResult
Mean Globule Size (nm)121.3[1]
Polydispersity Index (PDI)0.18 ± 0.01[9]
Zeta Potential (mV)-35.9[1]
Drug Content (%)97.12 ± 0.27[1]
pH6.8 ± 0.2

Table 2: In Vitro Drug Release Comparison

FormulationCumulative Drug Release after 6 hours (%)
This compound Axetil Nanoemulsion80.73[1]
Plain this compound Axetil Suspension51.00[1]

Table 3: In Vivo Pharmacokinetic Parameters in Rats

ParameterThis compound Axetil NanoemulsionPlain this compound Axetil Suspension
AUC0-24 (µg.h/mL) 325.3[1]165.3[1]
Cmax (µg/mL) 59.3[1]37.3[1]

Visualizations

experimental_workflow formulation Nanoemulsion Formulation characterization Physicochemical Characterization formulation->characterization invitro In Vitro Drug Release characterization->invitro exvivo Ex Vivo Permeability invitro->exvivo invivo In Vivo Bioavailability exvivo->invivo data_analysis Data Analysis & Conclusion invivo->data_analysis

Caption: Experimental workflow for this compound nanoemulsion development and evaluation.

bioavailability_enhancement cluster_formulation Nanoemulsion Formulation cluster_absorption Gastrointestinal Tract This compound This compound Axetil (Poorly Soluble) nanoemulsion Nanoemulsion (Increased Surface Area, Lipid Core) This compound->nanoemulsion Encapsulation lumen GI Lumen (Enhanced Solubilization) nanoemulsion->lumen Oral Administration lymphatic Lymphatic Uptake (Bypass First-Pass) lumen->lymphatic systemic_circulation Systemic Circulation (Increased Bioavailability) lymphatic->systemic_circulation

Caption: Mechanism of enhanced bioavailability of this compound via nanoemulsion.

Conclusion

The encapsulation of this compound Axetil in a nanoemulsion carrier system demonstrates a significant improvement in its bioavailability.[1] The provided protocols offer a comprehensive guide for researchers to formulate, characterize, and evaluate this compound-loaded nanoemulsions. The enhanced dissolution and permeability, confirmed by in vitro and ex vivo studies, translate to a marked increase in in vivo bioavailability, as evidenced by the higher AUC and Cmax values compared to a plain suspension.[1] This approach holds considerable promise for developing more effective oral formulations of this compound Axetil and other poorly soluble drugs.

References

High-Performance Liquid Chromatography for the Analysis of Cefuroxime Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cefuroxime in injection formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods to ensure accuracy, precision, and reproducibility.

Introduction

This compound is a second-generation cephalosporin antibiotic used to treat a wide range of bacterial infections.[1][2] It is administered intravenously or intramuscularly as this compound Sodium.[3] Accurate quantification of this compound in injection formulations is crucial for ensuring product quality, safety, and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and reliable technique for this purpose.

This application note details a robust RP-HPLC method for the determination of this compound, including chromatographic conditions, sample preparation, and validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound Sodium Reference Standard (RS)

  • Acetonitrile (HPLC grade)[4]

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)[4]

  • Acetic acid (analytical grade)[4]

  • Potassium dihydrogen phosphate (analytical grade)

  • Water (HPLC grade or purified water)[4]

  • 0.45 µm syringe filters[4]

Instrumentation

An Agilent HPLC model 1260 with a Diode Array Detector (DAD) or a comparable HPLC system with a UV detector can be used.[4] A Zodiac C8 (150 x 4.6mm, 5µm) column or a similar C8 or C18 column is recommended.[4][5]

Preparation of Solutions

2.3.1. Mobile Phase Preparation (Example 1) [4]

  • Acetate Buffer (pH 3.4): Prepare a 0.1 M ammonium acetate solution and a 0.1 N acetic acid solution. To prepare the buffer, transfer 50 mL of 0.1 M ammonium acetate to a 1000 mL volumetric flask and dilute to volume with 0.1 N acetic acid. Adjust the pH to 3.4.[4]

  • Mobile Phase: Mix the prepared pH 3.4 Acetate buffer and Acetonitrile in a ratio of 10:1 (v/v).[4] Degas the mobile phase by sonication before use.

2.3.2. Mobile Phase Preparation (Example 2) [5]

  • Potassium Dihydrogen Phosphate Buffer (pH 3.0): Prepare a 0.07 M potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix the prepared pH 3.0 potassium dihydrogen phosphate buffer and acetonitrile in a ratio of 91.5:8.5 (v/v). Degas before use.

2.3.3. Standard Solution Preparation [4]

  • Accurately weigh and transfer 25 mg of this compound Sodium RS into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with water to obtain a stock solution.

  • Immediately transfer 5.0 mL of the resulting solution to a 100 mL volumetric flask.

  • Add 20.0 mL of an internal standard solution (if used, e.g., 75 mg of Orcinol in 50 mL of water).

  • Dilute to volume with water and mix well.

2.3.4. Sample Preparation (from Injection Vial) [4]

  • Reconstitute the this compound for injection vial (e.g., 750 mg/vial) with a known volume of sterile water for injection.

  • Transfer an accurately measured volume of the reconstituted solution into a volumetric flask.

  • Dilute with water to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of this compound.

ParameterCondition 1Condition 2Condition 3
Column Zodiac C8 (150 x 4.6mm, 5µm)[4]Supelcosil LC-18-DB (250 x 4.6 mm, 5 µm)[5]Hypersil Gold C18 (250 x 4.6 mm i.d)
Mobile Phase pH 3.4 Acetate buffer: Acetonitrile (10:1 v/v)[4]0.07 M KH2PO4 (pH 3.0): Acetonitrile (91.5:8.5 v/v)[5]0.01 M KH2PO4: Methanol (60:40 v/v)[6]
Flow Rate 2.0 mL/min[4]1.7 mL/min[5]1.0 mL/min[6]
Detection Wavelength 254 nm[4]275 nm[5]225 nm[6]
Injection Volume 10 µL[4]50 µL[5]20 µL
Column Temperature 25°C[4]40°C[5]Ambient
Retention Time ~3.08 min[4]~13.9 min[5]~8.27 min (isomer 1), ~9.99 min (isomer 2)[6]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from validated HPLC methods for this compound analysis.

Table 1: Linearity and Range
Method ReferenceLinearity RangeCorrelation Coefficient (r²)
Method A[4]26 - 156 ppm0.9999
Method B[5]0.2 - 12.0 µg/mL0.991
Method C[6]5 - 50 µg/mL0.995
Table 2: Accuracy (Recovery)
Method ReferenceConcentration LevelMean Recovery (%)
Method A[4]50%, 100%, 150%, 300%100.7 - 101.8
Method B[5]0.5, 6.0, 10.0 µg/mL94.5 - 100.0
Method CNot Specified100.98
Table 3: Precision (%RSD)
Method ReferenceParameter%RSD
Method A[4]Method Precision0.30
Method A[4]Intermediate Precision0.25
Method B[5]Intra-day Precision0.46 - 1.71
Method B[5]Inter-day Precision3.53 - 4.52
Method C[6]Intra-day Precision0.328
Method C[6]Inter-day Precision0.545
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
Method ReferenceLODLOQ
Method B[5]0.025 µg/mL0.2 µg/mL
Method D[7]0.538 µg/mL1.63 µg/mL

Experimental Workflow and Diagrams

The general workflow for the HPLC analysis of this compound injection is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation B->D C Sample Solution Preparation E Sample Injection C->E D->E System Suitability F Chromatographic Separation E->F G Peak Detection and Integration F->G H Quantification G->H I Report Generation H->I

Caption: Experimental workflow for HPLC analysis of this compound injection.

The logical relationship for method development and validation can be visualized as follows.

Method_Validation cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) Dev Optimize Chromatographic Conditions Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection Linearity->LOD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantification LOD->LOQ

Caption: Logical flow of HPLC method development and validation.

References

Application Note: First-Order Derivative Spectroscopy for the Determination of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated first-order derivative spectrophotometric method for the quantitative determination of Cefuroxime axetil in bulk and pharmaceutical dosage forms. This method offers a simple, rapid, and cost-effective alternative to more complex chromatographic techniques. By utilizing the first derivative of the absorption spectrum, this method enhances the resolution of the spectral signal and can mitigate interference from excipients, thereby improving accuracy and specificity. The described protocol is suitable for routine quality control analysis.

Introduction

This compound axetil is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1] The accurate quantification of this compound axetil in pharmaceutical formulations is crucial for ensuring its safety and efficacy. While several analytical methods, including high-performance liquid chromatography (HPLC), have been reported for its determination, UV-Visible spectrophotometry provides a more accessible and economical option.[1]

Zero-order spectrophotometry, which measures absorbance at a specific wavelength (λmax), can be susceptible to interference from excipients present in the formulation. First-order derivative spectroscopy addresses this limitation by calculating the rate of change of absorbance with respect to wavelength (dA/dλ). This mathematical transformation can separate overlapping spectral bands, eliminate baseline drift, and enhance the resolution of minor spectral features, leading to more precise and accurate measurements.[2][3] This note provides a comprehensive protocol for the application of first-order derivative spectroscopy for the analysis of this compound axetil.

Principle of First-Order Derivative Spectroscopy

In zero-order spectrophotometry, the absorbance of a solution is directly proportional to the concentration of the analyte at a specific wavelength, as described by the Beer-Lambert law. First-order derivative spectroscopy involves the conversion of a normal absorption spectrum (zero-order) into its first derivative. The resulting spectrum plots the rate of change of absorbance with respect to wavelength (dA/dλ) against the wavelength.

For a compound with a sharp absorption peak, the first derivative spectrum will exhibit a bipolar curve, crossing the zero-line at the λmax of the zero-order spectrum. The derivative spectrum has a maximum (peak) and a minimum (trough) on either side of the zero-crossing point. The amplitude of these derivative peaks is proportional to the concentration of the analyte. This technique is particularly useful for eliminating the effects of background interference and resolving overlapping spectra.

G cluster_0 Zero-Order Spectrum cluster_1 Mathematical Transformation cluster_2 First-Order Derivative Spectrum cluster_3 Quantification Zero_Order Absorbance Spectrum (A vs. λ) Derivative_Calc Calculate dA/dλ Zero_Order->Derivative_Calc Input Spectrum First_Order Derivative Spectrum (dA/dλ vs. λ) - Peak Maximum - Peak Minimum - Zero-Crossing Point Derivative_Calc->First_Order Generates Quantification Measure Amplitude at Peak Maximum or Minimum First_Order->Quantification Basis for

Caption: Principle of First-Order Derivative Spectroscopy.

Experimental Protocols

Materials and Reagents
  • This compound Axetil Reference Standard: USP or equivalent grade.

  • This compound Axetil Tablets: Commercially available.

  • Solvents: Acetonitrile (HPLC grade), Methanol (AR grade), 0.1 N Hydrochloric Acid, Distilled Water.[1][2]

  • Glassware: Calibrated volumetric flasks, pipettes, and beakers.

  • Equipment: UV-Visible Spectrophotometer with a 1 cm quartz cuvette, capable of recording derivative spectra. Analytical balance, sonicator.

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound axetil reference standard.[1]

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the chosen solvent (e.g., acetonitrile or 0.1N HCl) and sonicate for 15 minutes to dissolve.[1][2]

  • Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the solvent to achieve concentrations in the linear range (e.g., 1.0 - 35.0 µg/mL).[2]

  • Scan each working standard solution from 400 nm to 200 nm in the spectrophotometer against a solvent blank.

  • Convert the zero-order spectra to first-order derivative spectra.

  • Measure the amplitude at the selected wavelength (e.g., the minimum at 298 nm or the maximum at 258 nm).[2][3]

  • Plot a calibration curve of the derivative amplitude versus the corresponding concentration of this compound axetil.

  • Determine the regression equation and correlation coefficient.

Preparation of Sample Solution from Tablets
  • Weigh and powder 20 tablets to get a uniform mixture.

  • Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of this compound axetil.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the solvent and mix well.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove insoluble excipients.

  • Dilute the filtrate with the solvent to obtain a final concentration within the linearity range.

Assay of this compound Axetil in Tablets
  • Record the first-order derivative spectrum of the sample solution as done for the working standards.

  • Measure the derivative amplitude at the pre-selected wavelength.

  • Calculate the concentration of this compound axetil in the sample solution using the regression equation from the calibration curve.

  • Determine the amount of this compound axetil per tablet and the percentage purity.

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification & Validation Stock_Standard Prepare Standard Stock Solution (100 µg/mL) Working_Standards Prepare Working Standards (e.g., 1.0-35.0 µg/mL) Stock_Standard->Working_Standards Scan_Spectra Scan Zero-Order Spectra (200-400 nm) Working_Standards->Scan_Spectra Sample_Prep Prepare Sample Solution from Tablets Sample_Prep->Scan_Spectra Derivatize Convert to First-Order Derivative Spectra Scan_Spectra->Derivatize Measure_Amplitude Measure Amplitude at Selected Wavelength (e.g., 298 nm) Derivatize->Measure_Amplitude Calibration Plot Calibration Curve (Amplitude vs. Concentration) Measure_Amplitude->Calibration Regression Determine Regression Equation Calibration->Regression Calculate_Conc Calculate Concentration in Sample Regression->Calculate_Conc

Caption: Experimental Workflow for this compound Axetil Determination.

Method Validation Parameters

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Linearity

The linearity of the method was established by analyzing a series of concentrations of this compound axetil. The correlation coefficient (r²) should be close to 1, indicating a strong linear relationship between the derivative amplitude and concentration.

Accuracy

Accuracy was determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%).[1] The percentage recovery should fall within acceptable limits.

Precision

Precision was evaluated by performing intra-day and inter-day analysis of standard solutions. The relative standard deviation (%RSD) should be less than 2%, indicating good precision.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various studies on the determination of this compound axetil using first-order derivative spectroscopy.

Table 1: Method Parameters for First-Order Derivative Spectroscopy of this compound Axetil

ParameterReported ValuesReference
SolventAcetonitrile[2][3]
0.1 N HCl[1]
Methanol[4]
Wavelength for Measurement298 nm (minimum)[2][3]
258 nm (maximum)[2][3]
275 nm (zero-crossing for Linezolid)[4]
Linearity Range (µg/mL)1.0 - 35.0[2]
10 - 30[4]
4 - 30[5]

Table 2: Validation Summary for First-Order Derivative Spectroscopic Method

Validation ParameterReported ValueReference
Correlation Coefficient (r²)> 0.999[2]
Accuracy (% Recovery)
80% level98.54%[1]
100% level99.98%[1]
120% level99.25%[1]
Average Recovery100.3%[2]
Precision (%RSD)
Intra-day< 1.5%[2]
Inter-day< 1.5%[2]
Sensitivity
LOD (µg/mL)0.4[2]
LOQ (µg/mL)1.0[2]

Conclusion

The first-order derivative spectrophotometric method provides a simple, accurate, precise, and economical means for the routine analysis of this compound axetil in both bulk drug and pharmaceutical formulations. The method's ability to reduce interference from excipients makes it a robust quality control tool. The validation data presented demonstrates that the method is reliable and meets the requirements for analytical applications in the pharmaceutical industry.

References

Troubleshooting & Optimization

Cefuroxime Synthesis Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Cefuroxime synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis, and what are the key initial steps?

A1: The most common starting material for this compound synthesis is 7-aminocephalosporanic acid (7-ACA). The initial steps typically involve the acylation of 7-ACA with (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA) or its activated derivatives.[1][2] One common approach involves the hydrolysis of the 3-acetyl group of 7-ACA to yield 3-deacetyl-7-aminocephalosporanic acid (7-ADCA), followed by acylation.[3]

Q2: What are the critical reaction steps that influence the overall yield and purity of this compound?

A2: The two most critical reaction steps are the acylation of the 7-amino group and the carbamoylation of the 3-hydroxymethyl group.[2][4] Optimizing the reaction conditions, such as solvent, temperature, and reagent molar ratios, in these steps is crucial for maximizing yield and minimizing impurity formation.[5]

Q3: What are the common impurities encountered during this compound synthesis?

A3: Common impurities include ∆-3 isomers of this compound axetil, diastereoisomers (A and B) of this compound axetil, and E-isomers.[1][6][7] The formation of these impurities is often related to the reaction conditions and the stability of the intermediates.[1]

Q4: How can the purity of this compound acid be improved post-synthesis?

A4: Purification of crude this compound acid can be effectively achieved by a crystallization process involving pH adjustment and treatment with activated charcoal. This process typically involves dissolving the crude acid in a water/acetonitrile mixture, adjusting the pH to 6.0-7.0, treating with charcoal, and then re-precipitating the purified acid by lowering the pH.

Q5: What analytical techniques are recommended for monitoring the purity of this compound and its intermediates?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound and quantifying its related substances.[2][7][8] A typical HPLC method uses a C18 or C8 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile, with UV detection at around 278 nm.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in the Acylation Step

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Inefficient activation of the acylating agent (SMIA) Use an appropriate activating reagent like oxalyl chloride in a DMAC/DMF solvent mixture. Ensure the molar ratio of the activating agent to SMIA is optimized (typically 1:1).[5]Improved conversion of 7-ACA to the acylated product, leading to a higher yield.
Suboptimal reaction temperature Maintain a low reaction temperature, typically between -40°C and 0°C, during the activation and acylation steps to minimize side reactions.[5]Reduced formation of degradation products and increased yield of the desired product.
Incorrect pH during the reaction After the acylation reaction, adjust the pH to a range of 7.0-8.0 to facilitate product isolation and prevent the degradation of the β-lactam ring.[5]Enhanced stability of the product and improved recovery during workup.
Poor solubility of reactants Utilize a suitable solvent system, such as a mixture of methanol and water, to ensure the dissolution of 7-ACA before the reaction.[5]Increased reaction rate and completeness of the reaction.
Issue 2: High Levels of Impurities in the Final Product

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Formation of ∆-3 isomers Control the storage and processing conditions, as these isomers can form from the degradation of this compound axetil.[1][6] Use of amorphous this compound axetil may be preferred as it can have better stability profiles in some formulations.[1]Reduced levels of ∆-3 isomers in the final product, meeting pharmacopeial requirements.
Presence of diastereoisomers (A and B) Optimize the esterification step to control the stereochemistry. While a mixture is common, the ratio can sometimes be influenced by reaction conditions.[9]A consistent and controlled ratio of diastereoisomers in the final product.
Formation of by-products during carbamoylation Optimize the molar ratio of the carbamoylating agent (e.g., chlorosulfonyl isocyanate) to the substrate. A molar ratio of approximately 2:1 has been shown to provide a good balance of yield and purity.[5]Minimized formation of over-carbamoylated or other side products.
Ineffective purification Implement a robust purification protocol for this compound acid, such as the one detailed in the Experimental Protocols section, involving pH adjustments and charcoal treatment.Significant reduction in various process-related impurities and improved color of the final product.

Experimental Protocols

Protocol 1: Optimized Acylation of 7-ADCA with Activated SMIA
  • Activation of SMIA: In a reaction vessel, suspend (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA) in a mixture of dimethylacetamide (DMAC) and dimethylformamide (DMF). Cool the suspension to -10°C. Add oxalyl chloride dropwise while maintaining the temperature below -5°C. Stir the mixture for 1-2 hours to ensure complete activation.[5]

  • Acylation Reaction: In a separate vessel, dissolve 7-aminodeacetoxycephalosporanic acid (7-ADCA) in a suitable solvent system. Cool the solution to 0°C. Slowly add the activated SMIA solution to the 7-ADCA solution, keeping the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the consumption of 7-ADCA is complete.

  • Work-up: Once the reaction is complete, adjust the pH of the reaction mixture to 7.0-7.5 with a suitable base to quench the reaction and facilitate product precipitation.[5]

  • Isolation: Filter the precipitated product, wash with cold water and a suitable organic solvent, and dry under vacuum.

Protocol 2: Purification of Crude this compound Acid
  • Dissolution: Dissolve the crude this compound acid in a mixture of water and acetonitrile at room temperature.

  • pH Adjustment (Alkaline): Adjust the pH of the solution to 6.0-7.0 with a dilute sodium hydroxide solution to ensure complete dissolution.

  • Charcoal Treatment: Add activated charcoal to the solution and stir for 30-60 minutes at a low temperature (0-5°C) to decolorize and remove certain impurities.

  • Filtration: Filter the solution to remove the activated charcoal.

  • Precipitation: Adjust the pH of the filtrate to 1.5-2.5 with a dilute acid (e.g., HCl) to precipitate the purified this compound acid.

  • Isolation and Drying: Filter the purified product, wash with a cold mixture of acetonitrile and water, and dry under vacuum at a temperature not exceeding 40°C.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis (Optional) cluster_2 Step 3: Carbamoylation cluster_3 Step 4: Purification 7-ACA 7-ACA Acylation Acylation 7-ACA->Acylation Activated_SMIA Activated_SMIA Activated_SMIA->Acylation Acylated_Intermediate Acylated_Intermediate Acylation->Acylated_Intermediate Hydrolysis Hydrolysis Acylated_Intermediate->Hydrolysis Desacetyl_Intermediate Desacetyl_Intermediate Hydrolysis->Desacetyl_Intermediate Carbamoylation Carbamoylation Desacetyl_Intermediate->Carbamoylation Carbamoylating_Agent Carbamoylating_Agent Carbamoylating_Agent->Carbamoylation Crude_Cefuroxime_Acid Crude_Cefuroxime_Acid Carbamoylation->Crude_Cefuroxime_Acid Purification Purification Crude_Cefuroxime_Acid->Purification Pure_Cefuroxime_Acid Pure_Cefuroxime_Acid Purification->Pure_Cefuroxime_Acid Troubleshooting_Low_Yield cluster_acylation Acylation Troubleshooting cluster_carbamoylation Carbamoylation Troubleshooting cluster_purification Purification Troubleshooting Low_Yield Low Yield Observed Check_Acylation Investigate Acylation Step Low_Yield->Check_Acylation Check_Carbamoylation Investigate Carbamoylation Step Low_Yield->Check_Carbamoylation Check_Purification Investigate Purification Step Low_Yield->Check_Purification Reagent_Activation Verify SMIA Activation (Reagent, Temp, Time) Check_Acylation->Reagent_Activation Reaction_Conditions Check Acylation Conditions (Temp, pH, Solvent) Check_Acylation->Reaction_Conditions Molar_Ratio Optimize Molar Ratio of Carbamoylating Agent Check_Carbamoylation->Molar_Ratio Temp_Control Ensure Strict Temperature Control Check_Carbamoylation->Temp_Control pH_Control Verify pH at all Stages Check_Purification->pH_Control Loss_During_Wash Check for Product Loss during Washing Steps Check_Purification->Loss_During_Wash

References

Optimization of mobile phase for Cefuroxime HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in Cefuroxime High-Performance Liquid Chromatography (HPLC) analysis. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound HPLC analysis?

A typical starting mobile phase for reversed-phase HPLC analysis of this compound consists of a mixture of an aqueous buffer and an organic modifier. Common buffers include phosphate or acetate buffers, and the most frequently used organic modifiers are acetonitrile or methanol. The pH of the aqueous buffer is a critical parameter and is often adjusted to a range of 3.0 to 4.0 to ensure good peak shape and retention.[1][2][3]

Q2: How does the pH of the mobile phase affect the analysis?

The pH of the mobile phase significantly influences the retention time and peak shape of this compound, which is an acidic compound with a pKa of approximately 2.5.[3] At a pH below its pKa, this compound is in its neutral, more hydrophobic form, leading to increased retention on a reversed-phase column. Adjusting the pH can be a powerful tool to optimize separation from impurities or other components in the sample matrix. Operating at a low pH (e.g., 2.5-3.5) often results in better peak symmetry by minimizing secondary interactions with the silica-based stationary phase.[3][4]

Q3: What are the common organic modifiers used, and how do I choose between them?

Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shape and lower backpressure compared to methanol. However, methanol can offer different selectivity, which might be advantageous for separating co-eluting peaks. The choice between them often depends on the specific separation requirements and the other components in the sample. A mixture of both can also be explored to fine-tune the separation.[3][5]

Q4: What are the recommended system suitability parameters for this compound HPLC analysis?

System suitability tests are essential to ensure the HPLC system is performing correctly. Key parameters include:

  • Tailing factor (Asymmetry factor): Should ideally be ≤ 2.0.[3]

  • Theoretical plates (N): A higher number indicates better column efficiency, typically N ≥ 2000.[3]

  • Relative Standard Deviation (%RSD) of replicate injections: For parameters like peak area and retention time, the %RSD should typically be ≤ 2.0%.[3]

  • Resolution (Rs): The resolution between this compound and its closest eluting peak should be ≥ 1.5.[3]

Troubleshooting Guide

Issue 1: Peak Tailing

Peak tailing is a common issue in this compound analysis and can lead to inaccurate quantification.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to around 2.5-3.0 to ensure the silanol groups on the column packing are protonated and less likely to interact with the analyte.[4][6] Consider using an end-capped column to minimize exposed silanol groups.[4][7]
Column Overload Reduce the sample concentration or injection volume.[6]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound (pKa ~2.5), a pH of 3.0-4.0 is often a good starting point.[3][7]
Low Buffer Concentration Increase the buffer concentration (typically in the range of 10-50 mM) to ensure consistent pH control across the column.[6]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[6]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units from pKa (~2.5)? start->check_ph adjust_ph Adjust pH to 3.0-4.0 check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_load Is Sample Concentration Too High? check_buffer->check_load Yes increase_buffer->check_load reduce_load Reduce Injection Volume or Dilute Sample check_load->reduce_load Yes check_column Is Column Old or Contaminated? check_load->check_column No reduce_load->check_column flush_column Flush Column check_column->flush_column Yes end Problem Resolved check_column->end No replace_column Replace Column flush_column->replace_column Still Tailing flush_column->end Resolved replace_column->end

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Poor Resolution

Inadequate separation between this compound and other components can compromise the accuracy of the analysis.

Potential Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Strength If peaks are eluting too quickly, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). If retention times are too long, increase the organic modifier percentage.[6]
Suboptimal Mobile Phase Selectivity Try switching the organic modifier (e.g., from acetonitrile to methanol) or use a combination of both.[3] Adjusting the pH of the mobile phase can also alter selectivity.
Incorrect Column Chemistry Consider a different stationary phase. If using a C18 column, a C8 or a phenyl column might provide the necessary change in selectivity.
Low Column Efficiency Ensure the column is not old or contaminated. Check for extra-column band broadening by minimizing the length and diameter of tubing.[7]
Temperature Fluctuations Use a column oven to maintain a consistent temperature, as temperature can affect retention times and selectivity.[3][5]

Logical Relationship for Optimizing Resolution

G start Poor Resolution strength Adjust Mobile Phase Strength (% Organic) start->strength selectivity Modify Mobile Phase Selectivity strength->selectivity column Change Column Chemistry (e.g., C8, Phenyl) selectivity->column sub_selectivity Switch Organic Modifier (ACN <=> MeOH) Adjust pH selectivity->sub_selectivity efficiency Improve System Efficiency column->efficiency end Resolution Optimized efficiency->end sub_efficiency Check for Leaks Minimize Tubing Length Use Column Oven efficiency->sub_efficiency

Caption: Key parameters to adjust for resolution optimization.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Example)

This protocol is an example based on a commonly cited method.[2]

Objective: To prepare a mobile phase for the HPLC analysis of this compound.

Materials:

  • Ammonium acetate

  • Acetic acid

  • Acetonitrile (HPLC grade)

  • Deionized water

Procedure:

  • Prepare 0.1 M Ammonium Acetate Solution: Dissolve an appropriate amount of ammonium acetate in deionized water to make a 0.1 M solution.

  • Prepare Acetate Buffer (pH 3.4): To 50 mL of the 0.1 M ammonium acetate solution in a 1000 mL volumetric flask, add 0.1 N acetic acid to volume. Adjust the pH to 3.4 using a calibrated pH meter.

  • Prepare the Mobile Phase: Mix the prepared acetate buffer (pH 3.4) and acetonitrile in a ratio of 10:1 (v/v).

  • Degassing: Degas the mobile phase using a suitable method, such as vacuum filtration or sonication, for at least 15 minutes before use to prevent bubble formation in the HPLC system.

Protocol 2: System Suitability Test

Objective: To verify that the HPLC system is suitable for the intended analysis.

Procedure:

  • Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound at a known concentration.

  • Make at least five replicate injections of the standard solution.

  • Calculate the following parameters from the resulting chromatograms:

    • Retention time (RT)

    • Peak area

    • Tailing factor (Asymmetry factor)

    • Number of theoretical plates (N)

  • Calculate the %RSD for the retention time and peak area of the replicate injections.

  • Compare the calculated values against the predefined acceptance criteria (see FAQ Q4).

Data Presentation

Table 1: Comparison of Mobile Phases for this compound Analysis
ReferenceAqueous PhaseOrganic Phase (v/v)pHColumnFlow Rate (mL/min)Detection (nm)
Szlagowska et al.[1]0.07 M Potassium dihydrogen phosphate8.5% Acetonitrile3.0Supelcosil LC-18-DB (250 x 4.6 mm, 5 µm)1.7275
Anonymous[2]Acetate bufferAcetonitrile (10:1 buffer:ACN)3.4Zodiac C8 (150 x 4.6mm, 5µm)2.0254
Al-Kaf et al.[3]0.02M Potassium dihydrogen phosphate35% Methanol, 5% Acetonitrile-Teknokroma, tracer excel C8 (15cm x 0.46cm, 5µm)1.0278
Pasupuleti et al.[8]0.01M Potassium dihydrogen orthophosphate60% Methanol2.0ODS C18 (150 x 4.6 mm, 5 µm)0.8248
Table 2: Typical System Suitability Parameters and Acceptance Criteria
ParameterTypical Value/RangeAcceptance Criteria
Tailing Factor (Asymmetry) 1.0 - 1.5≤ 2.0
Theoretical Plates (N) > 4000≥ 2000
%RSD of Peak Area < 1.0%≤ 2.0%
%RSD of Retention Time < 0.5%≤ 2.0%
Resolution (Rs) > 2.0≥ 1.5

References

Technical Support Center: Enhancing the Stability of Cefuroxime in Experimental Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefuroxime formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to oxidative conditions. This compound is susceptible to hydrolysis, particularly under acidic and alkaline conditions, leading to the degradation of the β-lactam ring.[1][2] The optimal pH for this compound stability is in the range of 4.5 to 7.3.[3][4] Temperature also plays a crucial role, with degradation rates increasing at higher temperatures.[5] Additionally, this compound is vulnerable to oxidative stress.[2]

Q2: My this compound solution is changing color. What could be the cause and is the drug degraded?

A2: A color change in a this compound solution, typically from light yellow to a darker yellow or amber, is an indication of degradation.[6][7] This is often observed over time, especially at room temperature or upon exposure to light. The color change is associated with a decrease in the concentration of active this compound and an increase in degradation products.[6][7] It is crucial to monitor this physical change as it signifies a loss of potency.

Q3: I am observing precipitation in my this compound formulation. What are the likely reasons?

A3: Precipitation in a this compound formulation can occur due to several factors. This compound Axetil, the oral prodrug of this compound, has poor water solubility, which can lead to precipitation if the concentration exceeds its solubility limit in the chosen vehicle.[8] For this compound sodium solutions, precipitation can be a result of degradation, where the degradation products are less soluble than the parent drug. Changes in pH or temperature can also affect the solubility of this compound and its degradation products, potentially leading to precipitation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Significant loss of this compound concentration over a short period, as determined by HPLC analysis.

  • Noticeable change in the color of the solution.[6][7]

  • A shift in the pH of the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH This compound is most stable in the pH range of 4.5 to 7.3.[3][4] Adjust the pH of your formulation to fall within this range using appropriate buffers. Phosphate buffers have been shown to be compatible with this compound.[3][9]
High Storage Temperature Degradation of this compound is accelerated at higher temperatures.[5] Store your formulations at refrigerated temperatures (2-8°C) to enhance stability.[6][7] For long-term storage, freezing (-10°C to -20°C) can be considered, though the stability upon thawing should be validated.[3][10]
Oxidative Stress This compound is susceptible to oxidative degradation.[2] Consider purging your solutions with an inert gas like nitrogen to remove dissolved oxygen. The use of antioxidants could be explored, but their compatibility with this compound must be thoroughly evaluated.
Hydrolytic Degradation Hydrolysis is a major degradation pathway for this compound.[2][11] Minimizing the water content in the formulation, where possible, or using co-solvents can sometimes reduce the rate of hydrolysis.
Issue 2: Poor Solubility and Dissolution of this compound Axetil

Symptoms:

  • Difficulty in dissolving this compound Axetil in the desired solvent.

  • Low and variable drug release during in vitro dissolution testing.[8]

  • Inconsistent results in bioavailability studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inherent Poor Water Solubility This compound Axetil is a BCS Class II drug with low solubility.[12]
Particle Size and Form The amorphous form of this compound Axetil is more soluble than the crystalline form.[13] Ensure you are using the appropriate solid-state form. Micronization to reduce particle size can also enhance the dissolution rate.
Formulation Approach The use of solubility enhancers is often necessary. The inclusion of surfactants like sodium lauryl sulfate (SLS) has been shown to improve the dissolution of this compound Axetil.[14] Preparing solid dispersions with hydrophilic polymers such as urea or poloxamer 188 can also significantly increase the solubility and dissolution rate.[8][15]

Data Presentation

Table 1: Stability of this compound Sodium in Aqueous Solutions under Different Conditions

Concentration Vehicle Storage Temperature (°C) Stability (Time to 10% degradation) Reference
10 mg/mL5% Dextrose251 day[3][10]
10 mg/mL0.9% Sodium Chloride251 day[3][10]
10 mg/mL5% Dextrose530 days[3][10]
10 mg/mL0.9% Sodium Chloride530 days[3][10]
10 mg/mL0.9% Sodium Chloride-10>30 days (negligible degradation)[3][10]
1.5g / 15mLWater for Injection2220 hours[6][7]
1.5g / 15mLWater for Injection414 days[6][7]

Table 2: Forced Degradation of this compound

Stress Condition Time % Degradation Reference
0.1N HCl90 minutes70.94%[2]
0.1N NaOH90 minutes70.44%[2]
30% H₂O₂90 minutes67.90%[2]
Thermal (50°C)5 days~24.67%[2]
Photolytic (Sunlight)5 days~27.12%[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your particular formulation.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile (60:35:5 v/v/v).[17][18]

  • Flow Rate: 1.0 mL/min.[17][18]

  • Detection Wavelength: 278 nm.[17][18]

  • Column Temperature: 35°C.[17][18]

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the assay.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound formulation in a suitable solvent.

  • Dilute the sample solution with the mobile phase to a final concentration that is within the calibration curve range.

  • Filter the final solution through a 0.45 µm filter before injection.

4. Forced Degradation Study:

  • To demonstrate the stability-indicating nature of the method, perform forced degradation studies.

  • Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 60°C for a specified time.[16]

  • Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 60°C for a specified time.[16]

  • Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the drug solution at a high temperature (e.g., 90°C).[17]

  • Photodegradation: Expose the drug solution to sunlight or a photostability chamber.[17]

  • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent this compound peak.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_stability Stability Study cluster_analysis Analysis Formulation Prepare this compound Formulation QC1 Initial QC (Appearance, pH, Assay) Formulation->QC1 Storage Store at Different Conditions (Temp, Humidity, Light) QC1->Storage Sampling Sample at Predetermined Time Points Storage->Sampling Analysis Analyze Samples (HPLC, pH, Appearance) Sampling->Analysis Data Data Analysis (Degradation Rate, Shelf-life) Analysis->Data Conclusion Conclusion Data->Conclusion Final Report

Caption: Experimental workflow for assessing the stability of this compound formulations.

Cefuroxime_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Factors This compound This compound Acid_Deg Acidic Conditions (e.g., 0.1N HCl) This compound->Acid_Deg Alkaline_Deg Alkaline Conditions (e.g., 0.1N NaOH) This compound->Alkaline_Deg Oxidative_Stress Oxidative Stress (e.g., H₂O₂) This compound->Oxidative_Stress Temperature Elevated Temperature This compound->Temperature Light Light Exposure This compound->Light Beta_Lactam_Cleavage β-Lactam Ring Cleavage Products Acid_Deg->Beta_Lactam_Cleavage Alkaline_Deg->Beta_Lactam_Cleavage Oxidized_Products Oxidized Degradation Products Oxidative_Stress->Oxidized_Products Deg_Products Various Degradation Products Temperature->Deg_Products Light->Deg_Products

Caption: Major degradation pathways for this compound under various stress conditions.

References

Validation & Comparative

Cefuroxime vs. Cephalexin: A Comparative Analysis of In Vitro Activity Against Common Skin Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dermatological infectious diseases, the selection of an appropriate antibiotic is paramount for successful therapeutic outcomes. This guide provides a detailed comparison of the in vitro activity of two commonly prescribed cephalosporins, cefuroxime (a second-generation agent) and cephalexin (a first-generation agent), against key bacterial pathogens implicated in skin and soft tissue infections. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative data, experimental methodologies, and a visual representation of testing workflows.

Executive Summary

This compound, a second-generation cephalosporin, generally exhibits greater in vitro potency against common skin pathogens compared to the first-generation cephalosporin, cephalexin. This is particularly evident against Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains) and Streptococcus pyogenes. However, the clinical significance of these in vitro differences may vary depending on the specific infection, site, and local resistance patterns.

Comparative In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and cephalexin against prevalent skin pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

PathogenAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA) This compound0.12 - 0.25[1]--
Cephalexin-2[2]4[2]
Staphylococcus aureus (MRSA) This compound0.5 - 2[1]--
CephalexinResistant--
Streptococcus pyogenes This compoundMajority at 0.016--
CephalexinGenerally Susceptible--

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The EUCAST database indicates the majority of S. pyogenes isolates have a this compound MIC of 0.016 µg/mL.[3] One study noted no inoculum effect for this compound against MSSA, in contrast to a pronounced effect for cephalexin.[4][5] It is also important to consider that regional variations in resistance are significant, with one study reporting 100% resistance of S. aureus to this compound in a specific locality.[6]

Experimental Protocols

The determination of in vitro antibiotic activity, specifically the Minimum Inhibitory Concentration (MIC), is standardized to ensure reproducibility and comparability of data. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This is a common and standardized method for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and cephalexin are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations in 96-well microtiter plates.

  • Inoculum Preparation:

    • Pure colonies of the test organism (Staphylococcus aureus or Streptococcus pyogenes) are selected from an 18-24 hour agar plate.

    • The colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells containing only broth and bacteria (growth control) and only broth (sterility control) are also included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Bacterial Isolate (e.g., S. aureus, S. pyogenes) B Prepare Inoculum (0.5 McFarland Standard) A->B Colony Selection D Inoculate Microtiter Plate Wells B->D Standardized Inoculum C Prepare Serial Dilutions of this compound & Cephalexin C->D Dispense into wells E Incubate at 35°C for 16-20 hours D->E Incubation F Read and Record Minimum Inhibitory Concentration (MIC) E->F Visual Inspection

Workflow for Broth Microdilution MIC Testing.

Signaling Pathways and Logical Relationships

The primary mechanism of action for both this compound and cephalexin involves the inhibition of bacterial cell wall synthesis. This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

SignalingPathway cluster_antibiotic Cephalosporin Action cluster_bacterial_process Bacterial Cell Wall Synthesis cluster_outcome Outcome A This compound / Cephalexin B Penicillin-Binding Proteins (PBPs) A->B Binds to and Inhibits A->B C Peptidoglycan Cross-linking A->C B->C Catalyzes B->C D Stable Cell Wall C->D Leads to C->D F Bacterial Cell Death C->F Inhibition leads to E Cell Lysis

Mechanism of Action of Cephalosporins.

Conclusion

The in vitro data suggest that this compound possesses superior activity against key skin pathogens compared to cephalexin. This is consistent with its classification as a second-generation cephalosporin with a broader spectrum of activity. However, it is crucial for researchers and clinicians to consider local antimicrobial surveillance data, as resistance patterns can vary significantly. The choice between these two agents for empirical therapy should be guided by clinical context, local resistance data, and the specific pathogen identified. Further head-to-head comparative studies would be beneficial to provide a more definitive picture of their relative in vitro efficacy against a broader range of contemporary clinical isolates from skin and soft tissue infections.

References

A Comparative Analysis of Cefuroxime and Ceftriaxone in Surgical Prophylaxis

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, experimental validation, and mechanistic pathways of two leading cephalosporins in the prevention of surgical site infections.

In the critical window of surgical procedures, the choice of prophylactic antibiotic is paramount to mitigating the risk of postoperative infections. Among the most frequently utilized agents are the second-generation cephalosporin, Cefuroxime, and the third-generation cephalosporin, Ceftriaxone. This guide provides a comprehensive comparative analysis of these two antibiotics, drawing upon clinical trial data, pharmacokinetic properties, and microbiological efficacy to inform evidence-based decision-making in surgical prophylaxis strategies.

At a Glance: Key Performance Indicators

FeatureThis compoundCeftriaxoneKey Considerations
Generation SecondThirdCeftriaxone generally possesses a broader spectrum of activity against Gram-negative bacteria.
Half-life ~1.2 hours[1]~5.8 - 8.7 hours[2]Ceftriaxone's longer half-life allows for single-dose prophylaxis in many procedures.[3][4]
Dosing Frequency Multiple doses (e.g., 1.5g preoperatively, then 750mg every 8 hours)[5]Single dose (e.g., 1g or 2g preoperatively)[3][4]Single-dose regimens with Ceftriaxone can offer logistical and cost advantages.[3][4]
Efficacy in Orthopedic Surgery 5% infection rate (3 out of 60 patients) in one study.[5][6][7]0% infection rate (0 out of 60 patients) in the same study.[5][6][7]Studies suggest Ceftriaxone may be more effective and cost-effective in orthopedic procedures.[5][7]
Efficacy in Cardiac Surgery Overall infection rate of 8.3% in one study.[3][4]Overall infection rate of 7.7% in the same study.[3][4]Both have shown comparable efficacy in preventing deep sternal wound infections (2.9% for both).[3][4]
Efficacy in Gastric & Colorectal Surgery Surgical site infection rate of 6.58% in one study.[8]Surgical site infection rate of 1.31% in the same study.[8]Single-dose Ceftriaxone was found to be sufficient and more cost-effective.[8]
Adverse Effects Generally well-tolerated.[5][6]Generally well-tolerated, but associated with reversible biliary pseudolithiasis.[9]The risk of biliary complications with Ceftriaxone should be considered.
Cost-Effectiveness Higher acquisition and delivery costs in some studies due to multiple doses.[3][4]Lower costs in several analyses due to single-dose administration and lower infection rates.[5][8]Ceftriaxone often demonstrates a better cost-effectiveness ratio.[5][8]

Microbiological Efficacy: Minimum Inhibitory Concentrations (MIC)

The in vitro activity of an antibiotic against relevant pathogens is a crucial determinant of its prophylactic potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Ceftriaxone against common bacteria responsible for surgical site infections. MIC values are presented as MIC50 (the concentration required to inhibit the growth of 50% of isolates).

OrganismThis compound MIC50 (µg/mL)Ceftriaxone MIC50 (µg/mL)
Staphylococcus aureus2.0[10]2.0[11]
Escherichia coli4.0[10]≤ 0.004 - 0.5[11]
Klebsiella pneumoniae0.12[10]≤ 0.004 - 0.5[11]
Proteus mirabilis2.0[10]≤ 0.004 - 0.5[11]
Streptococcus pyogenes0.12[10]0.015[11]

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of an antibiotic are critical for maintaining adequate drug concentrations at the surgical site throughout the procedure.

Pharmacokinetic ParameterThis compoundCeftriaxone
Elimination Half-Life Approximately 1.17 - 1.9 hours[1][12]5.8 - 8.7 hours[2]
Protein Binding ~33-50%85-95% (concentration-dependent)[2]
Primary Route of Excretion Renal[1]Renal (33-67%) and Biliary (35-45%)[2]
Tissue Penetration Detectable in therapeutic concentrations in plasma, muscle, and adipose tissue.[13]Penetrates tissues and body fluids well, including wound tissue and fluid.[14][15]
Plasma Concentration (24h post-dose) Generally below MIC for many pathogens.[12]8.6 +/- 4.5 mg/L to 25.4 +/- 12.7 µg/mL in various studies.[14][16]

Experimental Protocols: Methodologies for Key Comparative Studies

To ensure the validity and reproducibility of the comparative data, it is essential to understand the methodologies employed in the cited clinical trials.

Example Protocol: Randomized Controlled Trial in Orthopedic Surgery [5][7]

  • Objective: To compare the efficacy and cost-effectiveness of a single dose of Ceftriaxone with three doses of this compound for surgical prophylaxis in orthopedic surgery.

  • Study Design: A prospective, randomized controlled trial.

  • Patient Population: 120 consecutive patients undergoing orthopedic surgery with no history of recent infection or known septic focus. Patients with diabetes mellitus, sickle cell disease, and immunocompromised states were excluded.

  • Randomization: Patients were randomly assigned to one of two treatment groups (60 patients per group). The method of randomization was not consistently reported.

  • Intervention:

    • Ceftriaxone Group: Received a single 1g intravenous dose of Ceftriaxone 30 minutes before the operation.

    • This compound Group: Received 1.5g of this compound preoperatively, followed by two doses of 750mg postoperatively at 8-hour intervals.

  • Outcome Measures:

    • Primary: Incidence of postoperative wound infection within a one-year follow-up period.

    • Secondary: Side effects of the drugs and patient tolerance.

  • Data Analysis: Comparison of infection rates and cost-effectiveness analysis.

Mechanism of Action: The Cephalosporin Pathway

Both this compound and Ceftriaxone are bactericidal agents that belong to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.

Cephalosporin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis catalyzes Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall builds Cephalosporin This compound / Ceftriaxone Cephalosporin->PBP binds to & inhibits

Caption: Mechanism of action of cephalosporin antibiotics.

Experimental Workflow: A Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and Ceftriaxone in surgical prophylaxis.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (e.g., Orthopedic Surgery) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: This compound (Multi-dose) Randomization->Group_A Group_B Group B: Ceftriaxone (Single-dose) Randomization->Group_B Surgery Surgical Procedure Group_A->Surgery Group_B->Surgery Follow_Up Postoperative Follow-up (e.g., 30 days to 1 year) Surgery->Follow_Up Data_Analysis Data Analysis: - SSI Rates - Adverse Events - Cost-effectiveness Follow_Up->Data_Analysis

Caption: Workflow of a comparative clinical trial.

Logical Relationships: Dosing Strategy and Clinical Outcomes

The choice of antibiotic and its dosing regimen directly influences pharmacokinetic parameters, which in turn impact clinical outcomes such as the incidence of surgical site infections and the overall cost of care.

Dosing_Strategy_Outcomes cluster_strategy Dosing Strategy cluster_pk Pharmacokinetics cluster_outcomes Clinical & Economic Outcomes Antibiotic_Choice Antibiotic Choice (this compound vs. Ceftriaxone) Half_Life Half-life Antibiotic_Choice->Half_Life Adverse_Events Adverse Events Antibiotic_Choice->Adverse_Events Dosing_Regimen Dosing Regimen (Single vs. Multi-dose) Tissue_Concentration Surgical Site Concentration Dosing_Regimen->Tissue_Concentration Cost Cost-Effectiveness Dosing_Regimen->Cost Half_Life->Tissue_Concentration SSI_Rate Surgical Site Infection Rate Tissue_Concentration->SSI_Rate SSI_Rate->Cost Adverse_Events->Cost

Caption: Relationship between dosing strategy and outcomes.

References

In Vitro Interactions of Cefuroxime with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro interaction of Cefuroxime, a second-generation cephalosporin antibiotic, with other antimicrobial agents. The data presented is intended to inform research and development efforts in the field of combination antibiotic therapy. The interactions are primarily categorized as synergistic, additive, indifferent, or antagonistic based on established experimental methodologies.

Quantitative Data Summary

The following tables summarize the in vitro interactions of this compound with Levofloxacin and the aminoglycosides, Gentamicin and Amikacin. The interactions are quantified using the Fractional Inhibitory Concentration (FIC) index, a common measure derived from the checkerboard assay.

Interaction Classification based on FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Table 1: this compound and Levofloxacin Interaction
Bacterial IsolatesNumber of IsolatesInteraction (FIC Index)Percentage of IsolatesReference
Endophthalmitis Isolates15Synergy (≤ 0.5)50%[1]
Healthy Conjunctival Sac Isolates43No Synergy0%[1]

Note: The average FIC indices for the combination were significantly lower in endophthalmitis isolates compared to conjunctival sac isolates, suggesting a potentiation of activity against infectious strains.[1]

Table 2: this compound and Aminoglycoside Interaction
Antibiotic CombinationBacterial SpeciesNumber of StrainsInteractionKey Findings
This compound + GentamicinPseudomonas aeruginosa100Synergy and Antagonism ObservedAt clinically achievable concentrations, 15 strains showed synergy, while 17 showed antagonism.
This compound + Clinafloxacin + GentamicinPseudomonas aeruginosa-Eradication of BiofilmThis three-drug combination was effective in eradicating biofilm in a murine cystic fibrosis model.
This compound + AmikacinStaphylococcus aureus-Data Not AvailableSpecific quantitative data on the FIC index or time-kill kinetics for the in vitro interaction of this compound and Amikacin against Staphylococcus aureus were not prominently available in the reviewed literature. Further targeted studies are required to determine the nature of this interaction.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the in vitro interactions of antibiotic combinations.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the second antibiotic

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Along the x-axis of the microtiter plate, prepare serial twofold dilutions of Antibiotic A (e.g., this compound) in broth.

    • Along the y-axis, prepare serial twofold dilutions of Antibiotic B (e.g., Levofloxacin) in broth.

    • The final volume in each well should be 100 µL, with each well containing a unique combination of concentrations of the two antibiotics.

    • Include wells with each antibiotic alone as controls, as well as a growth control well with no antibiotics.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading Results:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index:

    • The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • This compound and the second antibiotic at desired concentrations (e.g., based on MIC values)

  • Sterile tubes or flasks

  • Agar plates for colony counting

Procedure:

  • Preparation of Cultures:

    • Prepare tubes containing broth with the following:

      • No antibiotic (growth control)

      • This compound alone

      • Second antibiotic alone

      • Combination of this compound and the second antibiotic

  • Inoculation:

    • Inoculate each tube with the bacterial culture to achieve a starting density of approximately 10^5 to 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots and plate them on agar plates.

    • Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL by the combination compared with the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL by the combination compared with the most active single agent.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a conceptual representation of the potential mechanisms of antibiotic interaction.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic A Dilutions D Dispense into 96-well Plate A->D B Prepare Antibiotic B Dilutions B->D C Standardize Bacterial Inoculum E Inoculate Plate C->E D->E F Incubate at 37°C E->F G Read MICs F->G H Calculate FIC Index G->H I Determine Interaction H->I

Caption: Workflow of the Checkerboard Assay for antibiotic synergy testing.

Time_Kill_Curve_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification & Analysis A Prepare Cultures with Antibiotics (Single & Combo) B Inoculate with Bacteria A->B C Incubate with Shaking B->C D Collect Samples at Time Points C->D E Serial Dilution & Plating D->E F Count CFUs E->F G Plot Time-Kill Curve F->G H Determine Interaction G->H

Caption: Workflow of the Time-Kill Curve Analysis for antibiotic combinations.

Antibiotic_Interaction_Mechanism cluster_this compound This compound cluster_levofloxacin Levofloxacin cluster_amikacin Amikacin Cef Inhibits Cell Wall Synthesis (Binds to PBPs) Synergy Potential Synergy Cef->Synergy Weakens Cell Wall Levo Inhibits DNA Replication (Targets DNA Gyrase & Topoisomerase IV) Levo->Synergy Amk Inhibits Protein Synthesis (Binds to 30S Ribosome) Amk->Synergy Enhanced Uptake Bacterial_Cell Bacterial Cell Synergy->Bacterial_Cell Increased Bactericidal/Bacteriostatic Effect

Caption: Conceptual diagram of potential synergistic antibiotic interactions.

References

Cefuroxime Cross-Reactivity with Other Beta-Lactam Antibiotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibiotics is paramount for safe and effective drug design and clinical application. This guide provides a detailed comparison of cefuroxime's cross-reactivity with other beta-lactam antibiotics, supported by experimental data and detailed methodologies.

This compound, a second-generation cephalosporin, is a widely used beta-lactam antibiotic. However, its potential for cross-reactivity with other beta-lactams in patients with a history of hypersensitivity remains a significant clinical concern. This cross-reactivity is primarily attributed to similarities in the R1 side chains of the beta-lactam structure. This guide synthesizes available data to provide a clear overview of these interactions.

Quantitative Analysis of this compound Cross-Reactivity

The following tables summarize the reported rates of cross-reactivity between this compound and other major classes of beta-lactam antibiotics. These rates are influenced by the method of detection (e.g., skin testing, drug provocation tests) and the patient population studied.

Table 1: this compound Cross-Reactivity with Penicillins

Penicillin ClassReported Cross-Reactivity Rate with this compoundKey Findings & Citations
General Penicillin Allergy 0% - 2.5%The overall cross-reactivity rate between penicillins and second-generation cephalosporins like this compound is low, especially when the side chains are dissimilar.[1][2] Some studies have shown a cross-reactivity rate as low as 0.79% in patients with confirmed penicillin allergy.[3]
Aminopenicillins (e.g., Amoxicillin, Ampicillin) Higher potential if R1 side chain is similarWhile this compound's R1 side chain is structurally different from aminopenicillins, the general principle of side-chain similarity driving cross-reactivity applies.[4] Patients with a confirmed amoxicillin allergy have shown a low rate of reaction to cephalosporins with dissimilar side chains.[4]

Table 2: this compound Cross-Reactivity with Other Cephalosporins

Cephalosporin Generation/DrugReported Cross-Reactivity Rate with this compoundKey Findings & Citations
First-Generation (e.g., Cefazolin, Cephalexin) Variable, depends on R1 side chain similarityCross-reactivity is more likely with cephalosporins that share similar R1 side chains.[5] this compound shares some structural similarities with other cephalosporins, which can lead to cross-reactivity.
Third-Generation (e.g., Ceftriaxone, Cefotaxime) Possible due to methoxyimino groupThis compound, ceftriaxone, and cefotaxime all possess a methoxyimino group in their R1 side chain, which has been implicated in cross-reactivity.[5]
Fourth-Generation (e.g., Cefepime) Possible due to methoxyimino groupSimilar to third-generation cephalosporins, the presence of a methoxyimino group in cefepime's R1 side chain can contribute to cross-reactivity with this compound.
Cefoxitin Documented cross-reactivityStudies have documented cross-reactivity between this compound and cefoxitin.

Table 3: this compound Cross-Reactivity with Carbapenems and Monobactams

Beta-Lactam ClassReported Cross-Reactivity Rate with this compoundKey Findings & Citations
Carbapenems (e.g., Imipenem, Meropenem, Ertapenem) < 1%The rate of cross-reactivity between penicillins and carbapenems is less than 1% in patients with a confirmed penicillin allergy, and this low rate is generally extrapolated to cephalosporins like this compound.[6][7] Studies have shown good tolerance of carbapenems in patients with beta-lactam allergies.[8]
Monobactams (e.g., Aztreonam) Generally considered safe (negligible cross-reactivity)Aztreonam has a unique monocyclic beta-lactam structure and is generally considered safe for use in patients with IgE-mediated allergies to other beta-lactams, including this compound. However, caution is advised in patients with a specific allergy to ceftazidime, as they share a similar side chain.

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of antibiotic hypersensitivity is crucial. The following are detailed methodologies for key experiments used to determine cross-reactivity.

Skin Testing Protocol for Beta-Lactams

Skin testing is a primary method to evaluate for IgE-mediated hypersensitivity.

a. Skin Prick Test (SPT):

  • Preparation: Use commercially available beta-lactam reagents or prepare fresh solutions at non-irritating concentrations (e.g., this compound at 20 mg/ml).[9] Include positive (histamine) and negative (saline) controls.

  • Application: Place a drop of each test solution on the patient's forearm.

  • Pricking: A sterile lancet is passed through the drop to prick the epidermis.

  • Reading: Observe for a wheal and flare reaction after 15-20 minutes. A wheal diameter of ≥3 mm larger than the negative control is considered positive.[10]

b. Intradermal Test (IDT):

  • Preparation: If the SPT is negative, proceed to IDT. Use a more diluted concentration of the beta-lactam solution (e.g., 1:10 or 1:100 dilution of the SPT concentration).[10]

  • Injection: Inject approximately 0.02-0.03 mL of the solution intradermally to raise a small bleb.[9] Include a saline control.

  • Reading: Observe for an increase in the bleb size after 15-20 minutes. A wheal diameter increase of ≥3 mm from the initial bleb is considered positive.[8]

Drug Provocation Test (DPT) / Oral Challenge Protocol

DPT is the gold standard for ruling out drug hypersensitivity in patients with a negative skin test or low-risk history. It should only be performed in a controlled setting with emergency resuscitation equipment available.

  • Patient Selection: Patients with a history of a non-severe, non-immediate reaction or those with a negative skin test are candidates.

  • Dosing Regimen (Graded Challenge):

    • Step 1: Administer 1/100th to 1/10th of the therapeutic dose of the antibiotic.[11]

    • Step 2: If no reaction occurs after a 30-60 minute observation period, administer the full therapeutic dose.[12]

    • Some protocols may involve a three-step challenge (e.g., 1%, 10%, and then the remainder of the dose).[13]

  • Monitoring: Closely monitor the patient for at least 1-2 hours after the final dose for any signs of an allergic reaction.[11] Vital signs should be monitored at baseline and throughout the challenge.[12]

Mandatory Visualizations

Signaling Pathway of IgE-Mediated Hypersensitivity

An IgE-mediated allergic reaction to a beta-lactam antibiotic like this compound involves the cross-linking of IgE antibodies on the surface of mast cells and basophils, leading to the release of inflammatory mediators.

IgE_Mediated_Hypersensitivity cluster_mast_cell Mast Cell This compound This compound-Protein Conjugate IgE Drug-Specific IgE This compound->IgE binds FceRI FcεRI Receptor IgE->FceRI binds Activation Receptor Cross-linking & Signal Transduction FceRI->Activation triggers Degranulation Degranulation Activation->Degranulation leads to Mediators Release of Mediators (Histamine, Tryptase, etc.) Degranulation->Mediators results in Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms cause

Caption: IgE-mediated mast cell degranulation pathway initiated by this compound.

Experimental Workflow for Assessing this compound Cross-Reactivity

The following diagram illustrates a typical workflow for evaluating a patient with a suspected beta-lactam allergy to determine the safety of administering this compound.

Experimental_Workflow Start Patient with History of Beta-Lactam Allergy History Detailed Clinical History & Risk Stratification Start->History LowRisk Low Risk History History->LowRisk Low Severity HighRisk High Risk History (e.g., Anaphylaxis) History->HighRisk High Severity DPT Drug Provocation Test (DPT) with this compound (Graded Challenge) LowRisk->DPT SkinTest Skin Testing (SPT and/or IDT) with Penicillin & this compound HighRisk->SkinTest SkinTestResult Skin Test Result SkinTest->SkinTestResult PositiveSkinTest Positive Result: Avoid this compound Consider Desensitization SkinTestResult->PositiveSkinTest Positive NegativeSkinTest Negative Result SkinTestResult->NegativeSkinTest Negative NegativeSkinTest->DPT DPTResult DPT Result DPT->DPTResult PositiveDPT Positive DPT: This compound Allergy Confirmed Avoid this compound DPTResult->PositiveDPT Positive NegativeDPT Negative DPT: This compound Tolerated Safe to Administer DPTResult->NegativeDPT Negative

Caption: Workflow for assessing this compound cross-reactivity in patients with beta-lactam allergy.

References

A Comparative Analysis of Cefuroxime and Cefazolin for the Prevention of Surgical Site Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two commonly used cephalosporin antibiotics, Cefuroxime (a second-generation cephalosporin) and Cefazolin (a first-generation cephalosporin), in their efficacy for preventing surgical site infections (SSIs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental protocols, and mechanisms of action to inform evidence-based decisions in surgical prophylaxis.

Executive Summary

Surgical site infections are a significant cause of morbidity and mortality, leading to increased healthcare costs.[1][2] Prophylactic antibiotics are a cornerstone of prevention. While Cefazolin has traditionally been the standard, the broader spectrum of this compound has led to its widespread use. However, extensive clinical evidence from numerous studies and meta-analyses suggests that there is no significant difference in the efficacy of this compound and Cefazolin in preventing SSIs across a variety of surgical procedures.[1][2][3] Cefazolin is often highlighted as a more cost-effective option.[1]

Quantitative Data Comparison

The following tables summarize the key quantitative data from comparative studies and meta-analyses.

Table 1: Comparison of Surgical Site Infection (SSI) Rates in Clinical Trials and Meta-Analyses

Study/Meta-AnalysisSurgical Procedure(s)This compound SSI Rate (%)Cefazolin SSI Rate (%)Key Findings & Notes
Meta-Analysis (Ahmed N et al., 2022)[1][2]Various4.154.05No statistically significant difference between the two antibiotics in preventing SSIs.
Vargas-Garcia A et al., 2015[4]Cardiovascular Surgery7.98.7No significant difference in the incidence of SSI between the two groups (p=0.73).
Mauerhan D et al., 1994Total Joint Arthroplasty0.5 - 0.61.2 - 1.4Compared one day of this compound with three days of Cefazolin.
Townsend T et al., 1993[3]Cardiac Surgery9.08.4No significant difference in the incidence of all SSIs.
Slama T et al., 1986[4]Open-Heart Surgery59Fewer wound infections were observed with this compound.

Table 2: Microbiological Profile of Common Surgical Site Infection Pathogens

PathogenGram StainRelevance in SSIs
Staphylococcus aureusGram-positiveA leading cause of SSIs, particularly in clean surgeries, colonizing the skin.[5][6]
Coagulase-negative staphylococciGram-positiveCommon skin flora that can cause infections, especially related to implants.[4]
Escherichia coliGram-negativeMore common in surgeries involving the gastrointestinal or genitourinary tracts.[7]
Klebsiella pneumoniaeGram-negativeA notable pathogen in abdominal and complex surgeries.[7]
Pseudomonas aeruginosaGram-negativeCan be a cause of SSIs, particularly in immunocompromised patients or with certain types of surgeries.[7]

Experimental Protocols

The methodologies of key clinical trials comparing this compound and Cefazolin for SSI prophylaxis share common frameworks, with variations in dosing and duration.

General Clinical Trial Workflow

A typical prospective, randomized, double-blind study design is employed to compare the two antibiotics.

G cluster_0 Patient Enrollment and Randomization cluster_1 Intervention cluster_2 Surgical Procedure and Follow-up cluster_3 Data Analysis p1 Patient Population (e.g., undergoing elective cardiac surgery) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 p4 Randomization p3->p4 g1 Group A: this compound Administration (e.g., 1.5g IV pre-incision) p4->g1 Arm 1 g2 Group B: Cefazolin Administration (e.g., 1g IV pre-incision) p4->g2 Arm 2 s1 Surgical Procedure g1->s1 g2->s1 s2 Postoperative Monitoring (e.g., 30-90 days) s1->s2 s3 Surgical Site Infection Assessment (CDC Criteria) s2->s3 d1 Comparison of SSI Rates s3->d1 d2 Microbiological Analysis of Infections s3->d2 d3 Statistical Analysis (e.g., Chi-square, RR) d1->d3 d2->d3

Caption: A generalized workflow for a clinical trial comparing this compound and Cefazolin.
Detailed Methodologies from Cited Studies

  • Study by Vargas-Garcia A et al. (2015) in Cardiovascular Surgery: [4]

    • Patient Population: 448 adult patients undergoing valve replacement, coronary bypass, or mixed cardiac surgery.

    • This compound Arm: Prophylaxis for 24 hours.

    • Cefazolin Arm: Prophylaxis for 48 hours.

    • SSI Diagnosis: Clinical assessment.

    • Statistical Analysis: Chi-square and Fisher exact test, with calculation of Relative Risk (RR).

  • Study by Mauerhan D et al. (1994) in Total Joint Arthroplasty:

    • Patient Population: 1354 patients undergoing elective primary or revision total hip or knee arthroplasty.

    • This compound Arm: 1.5 grams administered 15-60 minutes before incision, followed by 750 milligrams at 8 and 16 hours post-operation (total 1 day).

    • Cefazolin Arm: 1 gram every 8 hours for nine doses (total 3 days).

    • Follow-up: Daily in-hospital assessment, then at 2-3 months and 1 year post-operation.

  • Study by Townsend T et al. (1993) in Cardiac Surgery: [3]

    • Patient Population: Patients undergoing cardiac operations.

    • Antibiotic Administration: Details on specific dosing regimens were part of the study's comparison.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and Cefazolin belong to the beta-lactam class of antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis.

The key steps in this process are:

  • Binding to Penicillin-Binding Proteins (PBPs): Beta-lactam antibiotics mimic the structure of D-alanyl-D-alanine, a component of the bacterial cell wall's peptidoglycan. This allows them to bind to the active site of PBPs, which are enzymes essential for the cross-linking of peptidoglycan chains.[8][9][10]

  • Inhibition of Transpeptidation: By binding to PBPs, the antibiotics block the transpeptidation step, which is crucial for forming the rigid structure of the cell wall.[10][11]

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[8][9]

G cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis cluster_2 Action of Cephalosporins cluster_3 Outcome peptidoglycan Peptidoglycan Precursors pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) peptidoglycan->pbp Cross-linking cell_wall Intact Bacterial Cell Wall pbp->cell_wall Forms stable cell wall weak_wall Weakened Cell Wall pbp->weak_wall cephalosporin This compound / Cefazolin (Beta-Lactam Antibiotic) cephalosporin->pbp Binds to and inhibits lysis Cell Lysis and Bacterial Death weak_wall->lysis

Caption: Mechanism of action of this compound and Cefazolin in inhibiting bacterial cell wall synthesis.

Logical Relationship of Clinical Findings

G cluster_0 Antibiotic Properties cluster_1 Clinical Evidence cluster_2 Key Outcomes cluster_3 Conclusion cefazolin Cefazolin (1st Generation Cephalosporin) narrow_spectrum narrow_spectrum cefazolin->narrow_spectrum Narrower Spectrum cost Cefazolin is generally more cost-effective cefazolin->cost This compound This compound (2nd Generation Cephalosporin) broad_spectrum broad_spectrum This compound->broad_spectrum Broader Spectrum trials Numerous Clinical Trials (Cardiac, Orthopedic, etc.) meta Multiple Meta-Analyses trials->meta efficacy Equivalent Efficacy in SSI Prevention meta->efficacy conclusion No significant clinical advantage of This compound over Cefazolin for routine surgical prophylaxis. efficacy->conclusion cost->conclusion

Caption: Logical flow from antibiotic properties to clinical conclusion.

Conclusion

References

In vitro susceptibility comparison of Cefuroxime and Cephalothin against clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of two prominent cephalosporins reveals distinct activity profiles against key bacterial pathogens. While both agents demonstrate efficacy, their in vitro performance varies significantly across different species, underscoring the importance of targeted antibiotic selection based on susceptibility data.

This guide provides a comprehensive comparison of the in vitro susceptibility of Cefuroxime, a second-generation cephalosporin, and Cephalothin, a first-generation cephalosporin, against a range of clinical bacterial isolates. The data presented is crucial for researchers, scientists, and drug development professionals in understanding the evolving landscape of antimicrobial resistance and informing therapeutic strategies.

Executive Summary of Susceptibility Data

The in vitro activity of this compound and Cephalothin has been evaluated against a vast number of clinical isolates over the years. Historical data from large collaborative studies provides a foundational understanding of their comparative efficacy. It is important to note that antimicrobial resistance patterns are dynamic and can vary geographically and over time. Therefore, consulting contemporary surveillance data is paramount for current clinical decision-making.

Based on foundational studies, this compound generally exhibits superior in vitro activity against many Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[1][2][3] Conversely, Cephalothin has historically demonstrated greater potency against staphylococci.[1][2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) data from a significant comparative study, providing a snapshot of the relative activity of each agent. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Bacterial SpeciesAntibioticNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae
Escherichia coliThis compound215548
Cephalothin2155816
Klebsiella pneumoniaeThis compound86824
Cephalothin86848
Enterobacter spp.This compound4654>128
Cephalothin46532>128
Gram-Positive Cocci
Staphylococcus aureusThis compound100324
Cephalothin10030.51
Streptococcus pneumoniaeThis compound100≤0.060.12
Cephalothin1000.120.25
Other Significant Pathogens
Haemophilus influenzaeThis compound19612
Cephalothin19648

Note: Data is derived from historical studies and may not reflect current resistance patterns. Always consult recent antimicrobial surveillance data.

Experimental Protocols

The determination of in vitro susceptibility of this compound and Cephalothin against clinical isolates is primarily conducted using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are Broth Microdilution and Disk Diffusion.

Broth Microdilution Method (based on CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Inoculum Preparation: A standardized suspension of the clinical isolate is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.

  • Antimicrobial Dilution: Serial twofold dilutions of this compound and Cephalothin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). These dilutions are dispensed into the wells of a 96-well microdilution plate.

  • Inoculation: The prepared bacterial suspension is added to each well of the microdilution plate containing the antimicrobial dilutions.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test, based on CLSI M02)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Paper disks impregnated with standardized concentrations of this compound (30 µg) and Cephalothin (30 µg) are placed on the surface of the agar.

  • Incubation: The plates are incubated at 35°C for 16-18 hours.

  • Measuring Zones of Inhibition: The diameters of the zones of complete growth inhibition around each disk are measured in millimeters.

  • Interpretation: The measured zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to the established breakpoint criteria provided by the CLSI.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro susceptibility testing, from the collection of clinical isolates to the final data analysis and interpretation.

G cluster_0 Phase 1: Isolate Collection and Preparation cluster_1 Phase 2: Susceptibility Testing cluster_2 Phase 3: Data Analysis and Interpretation A Clinical Isolate Collection (e.g., blood, urine, respiratory) B Bacterial Culture and Isolation A->B C Isolate Identification (e.g., MALDI-TOF, biochemical tests) B->C D Inoculum Preparation (0.5 McFarland Standard) C->D E Broth Microdilution (Serial Dilutions of this compound & Cephalothin) D->E F Disk Diffusion (Application of Antibiotic Disks) D->F G Incubation (35°C for 16-20 hours) E->G F->G H MIC Determination (Lowest concentration with no visible growth) G->H I Zone Diameter Measurement (mm) G->I J Data Interpretation using CLSI Breakpoints (Susceptible, Intermediate, Resistant) H->J I->J K Comparative Analysis (this compound vs. Cephalothin) J->K

Caption: Workflow for In Vitro Susceptibility Testing.

Signaling Pathways and Logical Relationships

The logical relationship in determining the final susceptibility outcome is a step-wise process that flows from the experimental result to a categorical interpretation based on established standards.

G cluster_input Experimental Measurement cluster_standard Reference Standard cluster_output Interpretation MIC MIC Value (µg/mL) CLSI CLSI Breakpoint Tables (M100 Document) MIC->CLSI Comparison Zone Zone Diameter (mm) Zone->CLSI Comparison S Susceptible CLSI->S I Intermediate CLSI->I R Resistant CLSI->R

Caption: Logic for Susceptibility Interpretation.

References

In Vitro Drug Interaction Study: Cefuroxime and Antacids - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro interaction between the second-generation cephalosporin antibiotic, Cefuroxime, and various commonly used antacids. The data presented is derived from key experimental studies to elucidate the potential for drug interactions that may impact the bioavailability of this compound.

Executive Summary

Concurrent administration of antacids with this compound may lead to significant in vitro drug interactions, primarily characterized by a decrease in the availability of this compound. This interaction is influenced by the type of antacid and the pH of the surrounding medium. The primary mechanism is believed to be the chelation of the this compound molecule by the metal cations present in the antacids, such as magnesium (Mg²⁺) and aluminum (Al³⁺), forming insoluble complexes. This guide summarizes the quantitative data from in vitro studies, details the experimental protocols, and provides visual representations of the experimental workflow and the proposed interaction mechanism.

Data Presentation: In Vitro Availability of this compound with Antacids

The following tables summarize the in vitro availability of this compound Sodium in the presence of various antacids in simulated gastric juice (pH 1) and a buffered solution (pH 4). The data is adapted from the study by Sultana et al. (2001).[1]

Table 1: In Vitro Availability of this compound Sodium in the Presence of Antacids at pH 1 [2]

Time (minutes)This compound Alone (Moles x10⁻⁵)+ Magnesium Hydroxide+ Magnesium Carbonate+ Magnesium Trisilicate+ Aluminum Hydroxide+ Sodium Bicarbonate+ Magaldrate+ Simethicone
152.1271.5641.7001.9701.6861.7991.8981.156
454.0501.8242.1392.3192.0591.9352.2511.302
756.0041.9661.9782.5412.1832.0962.3371.397
1057.8412.0731.9912.6592.2632.1972.3951.459
1359.5652.1422.0902.6032.3502.2872.4101.552
16510.002.1762.0892.6342.3932.3252.3931.638

Table 2: In Vitro Availability of this compound Sodium in the Presence of Antacids at pH 4 [2]

Time (minutes)This compound Alone (Moles x10⁻⁵)+ Magnesium Hydroxide+ Magnesium Carbonate+ Magnesium Trisilicate+ Aluminum Hydroxide+ Sodium Bicarbonate+ Magaldrate+ Simethicone
152.1272.6405.8625.3613.6484.5724.5722.090
454.0502.5076.2275.7014.0605.0345.0342.461
756.0042.3996.2865.7014.4715.0315.0362.696
1057.8412.3256.5615.5944.7065.0835.0832.769
1359.5652.2696.2875.4174.6934.9224.9222.795
16510.002.2385.9675.1924.6814.8544.8542.782

Table 3: Dissolution of this compound in the Presence of Various Antacids [3]

SampleT50% (minutes)T90% (minutes)K (x 10⁻²)
This compound67.79122.034.02
This compound + Magnesium Hydroxide379.13682.441.49
This compound + Magnesium Carbonate361.09649.971.55
This compound + Aluminum Hydroxide381.03685.851.50
This compound + Magaldrate378.15680.671.51

Experimental Protocols

The following is a detailed methodology for the in vitro drug interaction study between this compound and antacids, based on the protocol described by Sultana et al. (2001).[2]

1. Materials and Apparatus:

  • Drug: this compound Sodium reference standard.

  • Antacids: Aluminum hydroxide, magnesium carbonate, magnesium hydroxide, magnesium trisilicate, magaldrate, simethicone, and sodium bicarbonate.[2]

  • Dissolution Media: 0.1M Hydrochloric acid (simulated gastric juice, pH 1) and a buffer solution of pH 4.[2]

  • Apparatus: USP dissolution test apparatus with a basket assembly rotating at 100 ± 0.5 rpm. The dissolution vessel is a 1-liter flat-bottom glass vessel. The temperature of the dissolution medium is maintained at 37 ± 0.1°C.[2]

  • Analysis: UV/Visible spectrophotometer for measuring the absorbance of this compound Sodium.[2]

2. In Vitro Availability of this compound Sodium:

  • A known quantity (0.0446 g) of this compound Sodium is added to 1 liter of the dissolution medium (0.1M HCl or pH 4 buffer) maintained at 37°C.[2]

  • Aliquots of 5 ml are withdrawn at 15-minute intervals for 180 minutes.[2]

  • The volume of the dissolution fluid is maintained by adding an equivalent amount of fresh dissolution medium pre-warmed to the same temperature.[2]

  • The withdrawn samples are assayed for drug content using a UV/Visible spectrophotometer after appropriate dilution.[2]

3. In Vitro Interaction with Antacids:

  • The study is conducted separately in 0.1M HCl and pH 4 buffer.[2]

  • This compound (0.0446 mg; 0.1 mMole) is added to the dissolution medium at time zero.[2]

  • After a 15-minute interval, 2 grams of a single antacid (e.g., aluminum hydroxide, magnesium carbonate, etc.) is added to the dissolution medium. This is repeated in separate experiments for each antacid.[2]

  • Aliquots are withdrawn every 15 minutes for a duration of three hours and assayed for this compound content as described above.[2]

  • A graph is plotted for the first-order dissolution rate constant of drug concentration versus time for each experiment to determine the drug's status.[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Dissolution Media (0.1M HCl & pH 4 Buffer) prep_apparatus Set up Dissolution Apparatus (37°C, 100 rpm) prep_media->prep_apparatus prep_drug Weigh this compound Sodium add_drug Add this compound to Medium (t=0 min) prep_drug->add_drug prep_antacids Weigh Antacids add_antacid Add Antacid to Medium (t=15 min) prep_antacids->add_antacid prep_apparatus->add_drug add_drug->add_antacid withdraw_samples Withdraw Aliquots (every 15 min for 3h) add_antacid->withdraw_samples spectro_analysis UV/Vis Spectrophotometry withdraw_samples->spectro_analysis calc_conc Calculate this compound Concentration spectro_analysis->calc_conc plot_data Plot Concentration vs. Time calc_conc->plot_data

Caption: Experimental workflow for the in vitro this compound-antacid interaction study.

Proposed Mechanism of Interaction: Chelation

The interaction between this compound and metal-containing antacids is proposed to occur via chelation. The this compound molecule contains several functional groups with lone pairs of electrons that can form coordinate bonds with di- and trivalent metal cations (e.g., Mg²⁺, Al³⁺) present in antacids. Spectroscopic studies suggest that the carboxylate group and the amide carbonyl group are potential binding sites.[4] This chelation results in the formation of larger, less soluble complexes, thereby reducing the amount of free this compound available for dissolution and subsequent absorption.

G cluster_reactants Reactants cluster_interaction Interaction cluster_products Products This compound This compound (Soluble) chelation Chelation via Carboxylate & Amide Groups This compound->chelation antacid Antacid with Metal Cations (e.g., Mg²⁺, Al³⁺) antacid->chelation complex Insoluble this compound-Metal Complex chelation->complex reduced_availability Reduced In Vitro Availability complex->reduced_availability

Caption: Proposed chelation mechanism for the this compound-antacid interaction.

References

Safety Operating Guide

Personal protective equipment for handling Cefuroxime

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cefuroxime

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are critical for ensuring a safe laboratory environment.

Hazard Identification and Exposure Data

This compound is classified as a hazardous chemical that can cause respiratory and skin sensitization.[1][2] Inhalation may lead to allergy or asthma-like symptoms, and repeated exposure may cause organ damage.[3][4]

Quantitative Occupational Exposure Data
Occupational Exposure Band (OEB) 2[4]
Time-Weighted Average (TWA) 100 µg/m³[4]
Acute Toxicity (Oral LD50, Rat) >10 g/kg[2]

Personal Protective Equipment (PPE)

To minimize exposure, a comprehensive PPE strategy is mandatory. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Recommended PPE for Handling this compound
Body PartRequired PPESpecifications and Best Practices
Respiratory RespiratorUse a NIOSH-approved respirator when engineering controls are not sufficient to maintain exposure below the established limits or when handling powders.[3]
Eyes/Face Safety Goggles & Face ShieldWear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[1] A face shield is required when there is a splash hazard.[3][5]
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves tested to EN 374.[6][7][8] The outer glove should be removed and disposed of immediately after handling the compound. Change gloves at least every 30-60 minutes or immediately if contaminated.[7]
Body Laboratory CoatA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[8]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is crucial for the safety of laboratory personnel and the environment.

Safe Handling Procedures
  • Ventilation: All handling of this compound, especially in powder form, must occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][9]

  • Avoid Contamination: Do not break or crush tablets outside of a controlled environment.[10][11] Avoid all contact with skin and eyes and prevent inhalation of dust or aerosols.[3][9]

  • Hygiene: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[3][4] Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[9][11]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[6][9] Recommended storage temperatures are between 2-8°C, with long-term storage at -20°C.[6][9]

This compound Spill Response Procedure

G cluster_spill This compound Spill Response cluster_cleanup Cleanup spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Double Gloves, Respirator, Gown, Goggles) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup_solid For Solid Spill: Gently sweep up material contain->cleanup_solid Solid cleanup_liquid For Liquid Spill: Absorb with inert material contain->cleanup_liquid Liquid collect Collect Waste in Labeled, Sealed Container cleanup_solid->collect cleanup_liquid->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste as Hazardous Chemical Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for a safe and effective response to a this compound spill.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous chemical waste and must be disposed of accordingly.

  • Waste Collection: Collect all this compound waste, including stock solutions, contaminated media, and used PPE, in a designated, clearly labeled, and sealed hazardous waste container.[12]

  • Contaminated Materials: Lightly contaminated items such as gloves and paper towels should be placed in a dedicated waste pail for incineration.[13]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in regular household garbage.[2][12] Antibiotics can persist in wastewater and contribute to environmental contamination and the development of antibiotic-resistant bacteria.[12]

  • Final Disposal: All this compound waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.